2BAct
Description
Properties
IUPAC Name |
N-[3-[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-1-bicyclo[1.1.1]pentanyl]-5-(difluoromethyl)pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N4O3/c20-11-2-1-10(3-12(11)21)30-6-15(28)26-18-7-19(8-18,9-18)27-17(29)14-5-24-13(4-25-14)16(22)23/h1-5,16H,6-9H2,(H,26,28)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQJXXCYOYRNMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NC(=O)C3=NC=C(N=C3)C(F)F)NC(=O)COC4=CC(=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the mechanism of action of 2BAct
An In-Depth Technical Guide on the Core Mechanism of Action of 2BAct
Introduction
This compound is a novel, potent, and orally bioavailable small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1][2] It is a highly selective, central nervous system (CNS) penetrant compound developed as a modulator of the Integrated Stress Response (ISR).[1][2] Extensive preclinical research has focused on its therapeutic potential in neurological diseases characterized by chronic ISR activation, such as Vanishing White Matter (VWM) disease and other leukodystrophies.[3] this compound represents a significant advancement over the pioneering ISR inhibitor (ISRIB) due to its improved solubility and pharmacokinetic properties. This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Activation of eIF2B
The primary mechanism of action of this compound is the direct activation of the eIF2B protein complex. eIF2B is the specific guanine nucleotide exchange factor (GEF) for eukaryotic initiation factor 2 (eIF2), a critical step in the initiation of protein synthesis.
-
Protein Synthesis Initiation: In its active, GTP-bound state, eIF2 forms a ternary complex with an initiator methionyl-tRNA (Met-tRNAi). This complex delivers the first amino acid to the ribosome. Following GTP hydrolysis, the inactive eIF2-GDP is released and must be recycled back to eIF2-GTP by eIF2B to permit subsequent rounds of translation initiation.
-
The Integrated Stress Response (ISR): A variety of cellular stresses, including endoplasmic reticulum stress, amino acid starvation, viral infection, and heme deficiency, converge on a signaling pathway known as the ISR. The central event of the ISR is the phosphorylation of the α-subunit of eIF2 (eIF2α) by one of four stress-sensing kinases (PERK, GCN2, PKR, HRI).
-
Inhibition by Phosphorylated eIF2α: Phosphorylated eIF2α (p-eIF2α) acts as a competitive inhibitor of eIF2B. It binds tightly to the eIF2B complex, sequestering it and preventing it from performing its GEF function on eIF2. This leads to a rapid decrease in global protein synthesis, allowing the cell to conserve resources and initiate a transcriptional program (mediated by the transcription factor ATF4) to resolve the stress.
-
This compound as an eIF2B Activator: While acute ISR activation is a protective, adaptive response, chronic activation becomes maladaptive and contributes to the pathology of numerous diseases. This compound functions by binding to and stabilizing the decameric structure of the eIF2B complex, which is its most active conformation. Acting as a "molecular stapler," this compound enhances the intrinsic GEF activity of eIF2B, allowing it to overcome the inhibition caused by p-eIF2α. This is particularly crucial in diseases like VWM, where mutations in eIF2B subunits reduce its baseline activity. This compound stimulates the remaining activity of these mutant complexes, thereby quenching the chronic, maladaptive ISR and restoring cellular function.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key pathways and experimental procedures related to this compound's function.
Caption: Mechanism of this compound in the Integrated Stress Response (ISR) pathway.
Caption: Workflow for determining this compound potency using a cell-based reporter assay.
Quantitative Data Summary
The efficacy of this compound has been quantified in various assays, demonstrating its high potency.
| Parameter | Value | Assay Description | Cell/Tissue Type | Reference |
| EC50 | 33 nM | Inhibition of ISR-activated ATF4-luciferase reporter | HEK293T Cells | |
| EC50 | 7.3 nM | Enhancement of eIF2B GEF activity | Primary fibroblast lysates from R191H VWM mouse embryos | |
| In Vivo Dose | 300 ppm | Chronic oral administration in diet for therapeutic effect | Eif2b5 mutant mice |
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to characterize this compound.
Protocol 1: In Vitro ATF4-Luciferase Reporter Assay for ISR Inhibition
This assay quantifies the ability of this compound to inhibit the transcriptional consequences of ISR activation.
-
Cell Line: HEK293T cells stably expressing a firefly luciferase reporter gene under the control of a promoter containing ATF4 response elements.
-
Reagents:
-
HEK293T-ATF4-Luc cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Thapsigargin (ISR inducer)
-
This compound (or ISRIB as a control)
-
Luciferase assay substrate (e.g., Bright-Glo™)
-
-
Procedure:
-
Seed cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat cells with the this compound dilutions for 30 minutes.
-
Induce the ISR by adding thapsigargin to a final concentration of 100 nM to all wells except the negative control.
-
Incubate the plate for 7 hours at 37°C in a CO₂ incubator.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and plot the dose-response curve to calculate the EC₅₀ value using non-linear regression.
-
Protocol 2: In Vivo Efficacy Study in a VWM Mouse Model
This protocol describes a long-term, preventative treatment study to assess this compound's ability to halt disease progression in a genetic mouse model of Vanishing White Matter disease.
-
Animal Model: Eif2b5R191H/R191H knock-in mutant mice on a C57BL/6J background. Wild-type (WT) littermates serve as controls.
-
Drug Formulation and Administration:
-
This compound is incorporated into standard rodent meal (e.g., Teklad Global 14% Protein Rodent Maintenance Diet) to a final concentration of 300 ppm (300 µg this compound per gram of meal).
-
The compound is first ground with a small amount of powdered meal using a mortar and pestle to ensure homogeneity before being mixed with the total volume of meal.
-
A placebo diet (meal without the compound) is prepared for control groups.
-
Mice are provided with the this compound-supplemented or placebo diet ad libitum starting at 8-10 weeks of age for a duration of up to 21 weeks.
-
-
Experimental Endpoints:
-
Motor Function: Assessed regularly using tests such as rotarod or hanging wire tests to measure coordination and endurance.
-
Body Weight: Monitored weekly as an indicator of general health and disease progression.
-
Gene Expression Analysis (qRT-PCR/RNA-seq): RNA is extracted from brain tissue (e.g., cerebellum, spinal cord) to measure the expression of ISR target genes (e.g., Atf3, Atf4, Chop) to confirm target engagement and normalization of the stress response.
-
Proteomics: Brain tissue is analyzed by mass spectrometry to assess the global normalization of the proteome.
-
Conclusion
This compound is a potent and specific activator of eIF2B that operates by stabilizing the enzyme's active conformation. This mechanism allows it to counteract the inhibitory effects of a chronically activated Integrated Stress Response, a pathway implicated in the pathophysiology of VWM and other neurological disorders. Preclinical data from robust cellular and animal models demonstrate its ability to restore protein synthesis, prevent neurodegeneration, and normalize cellular and physiological functions, positioning this compound and similar molecules as a promising therapeutic strategy for diseases driven by chronic ISR induction.
References
- 1. This compound | eif2b (eukaryotic initiation factor 2B) activator | chronic integrated stress response (ISR) | CAS 2143542-28-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
2BAct: A Selective Activator of eIF2B for the Amelioration of Integrated Stress Response Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Integrated Stress Response (ISR) is a fundamental cellular signaling network activated by a variety of pathological and physiological stressors. While transient ISR activation is crucial for cellular adaptation and survival, chronic ISR activation is increasingly implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and certain genetic diseases. A key regulator of the ISR is the eukaryotic initiation factor 2B (eIF2B), a guanine nucleotide exchange factor (GEF) for eIF2. Attenuation of eIF2B activity, either through mutations in its subunits or by stress-induced phosphorylation of its substrate eIF2, leads to a sustained ISR. This whitepaper provides a comprehensive technical overview of 2BAct, a novel, potent, and selective small-molecule activator of eIF2B. We will delve into its mechanism of action, present key preclinical data in a structured format, provide detailed experimental protocols for its characterization, and visualize the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug developers interested in the therapeutic potential of eIF2B activation.
Introduction: The Integrated Stress Response and the Role of eIF2B
The ISR is a convergent signaling pathway that regulates protein synthesis in response to a wide range of cellular stresses, including viral infection, amino acid deprivation, endoplasmic reticulum (ER) stress, and heme deficiency.[1] Four stress-sensing kinases (PERK, GCN2, PKR, and HRI) phosphorylate the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at serine 51.[1][2] This phosphorylation event converts eIF2 from a substrate into a competitive inhibitor of its GEF, eIF2B.[1][3]
eIF2B is a crucial heterodecameric protein complex responsible for exchanging GDP for GTP on eIF2, a necessary step for the formation of the ternary complex (eIF2-GTP-Met-tRNAi) and the initiation of mRNA translation. Inhibition of eIF2B activity leads to a global reduction in protein synthesis, while paradoxically promoting the translation of a select set of mRNAs, most notably that of the transcription factor ATF4. ATF4, in turn, orchestrates the transcription of genes involved in stress adaptation.
While the ISR is a protective mechanism in the short term, its chronic activation can be maladaptive and contribute to cellular dysfunction and disease. One such condition is Vanishing White Matter (VWM) disease, a rare and fatal genetic leukoencephalopathy caused by mutations in the genes encoding the subunits of eIF2B. These mutations lead to a chronically hypoactive eIF2B complex and a persistent ISR in the central nervous system (CNS).
This compound: A Novel Selective Activator of eIF2B
This compound is a novel, CNS-penetrant small molecule that acts as a highly selective and potent activator of eIF2B. It was developed as an improvement upon the earlier eIF2B activator, ISRIB, with enhanced solubility and pharmacokinetic properties. Mechanistically, this compound and ISRIB bind to a pocket at the interface of the two symmetric halves of the eIF2B decamer, effectively "stapling" the complex together in its most active conformation. This stabilization enhances the intrinsic GEF activity of both wild-type and mutant eIF2B, thereby counteracting the inhibitory effects of eIF2α phosphorylation and mitigating the downstream consequences of a chronic ISR.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | Inducer | EC50 | Reference |
| ATF4-Luciferase Reporter | HEK293T | Thapsigargin (100 nM) | 33 nM | |
| eIF2B GEF Activity | Primary fibroblast lysates (R191H mouse embryos) | N/A | 7.3 nM |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Unbound Brain/Plasma Ratio | ~0.3 | Oral | |
| Oral Bioavailability | Dose-dependent | Aqueous-based vehicle |
Table 3: In Vivo Efficacy of this compound in the R191H VWM Mouse Model
| Phenotype | Treatment Group | Outcome | Reference |
| Body Weight Gain | This compound (300 µg/g in diet) | Normalized to wild-type levels | |
| Motor Deficits | This compound (300 µg/g in diet) | Prevented the appearance of motor deficits | |
| Myelin Loss | This compound (300 µg/g in diet) | Prevented myelin loss in the brain and spinal cord | |
| Reactive Gliosis | This compound (300 µg/g in diet) | Normalized GFAP levels (astrocyte marker) | |
| ISR Activation (CNS) | This compound (300 µg/g in diet) | Abrogated the induction of ISR target genes |
Signaling Pathways and Experimental Workflows
The Integrated Stress Response and eIF2B Signaling Pathway
The following diagram illustrates the central role of eIF2B in the Integrated Stress Response.
Caption: The Integrated Stress Response (ISR) signaling pathway.
Experimental Workflow for In Vitro Characterization of this compound
The following diagram outlines the typical workflow for the in vitro characterization of this compound.
Caption: In vitro characterization workflow for this compound.
Experimental Workflow for In Vivo Efficacy Testing of this compound
The following diagram illustrates the workflow for testing the in vivo efficacy of this compound in a mouse model of VWM.
Caption: In vivo efficacy testing workflow for this compound.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to characterize this compound.
ATF4-Luciferase Reporter Assay
This assay measures the ability of this compound to inhibit the ISR-mediated translation of an ATF4-luciferase reporter construct.
-
Cell Line: HEK293T cells stably expressing a firefly luciferase reporter gene under the control of the ATF4 5' UTR.
-
Reagents:
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Thapsigargin (Sigma-Aldrich).
-
This compound (synthesized in-house or commercially available).
-
Bright-Glo™ Luciferase Assay System (Promega).
-
-
Protocol:
-
Seed the stable HEK293T ATF4-luciferase reporter cells in a 96-well white, clear-bottom plate at a density of 20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in DMEM.
-
Pre-treat the cells with the this compound dilutions for 1 hour.
-
Induce the ISR by adding thapsigargin to a final concentration of 100 nM to all wells except for the negative control.
-
Incubate the plate for 7 hours at 37°C.
-
Allow the plate to equilibrate to room temperature for 10 minutes.
-
Add Bright-Glo™ reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay directly measures the ability of this compound to enhance the GEF activity of eIF2B using a fluorescent GDP analog (BODIPY-FL-GDP).
-
Materials:
-
Primary mouse embryonic fibroblasts (MEFs) from wild-type and R191H VWM model mice.
-
Lysis buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM MgCl2, 1 mM DTT, 1% Triton X-100, and protease inhibitors).
-
BODIPY-FL-GDP (Thermo Fisher Scientific).
-
Unlabeled GDP.
-
This compound.
-
-
Protocol:
-
Prepare cell lysates from MEFs by incubating on ice in lysis buffer followed by centrifugation to clear the lysate.
-
Determine the protein concentration of the lysates using a Bradford assay.
-
In a 384-well black plate, combine the cell lysate (containing endogenous eIF2B) with BODIPY-FL-GDP-loaded eIF2 (prepared separately).
-
Add a serial dilution of this compound to the wells.
-
Initiate the exchange reaction by adding an excess of unlabeled GDP.
-
Immediately begin monitoring the decrease in fluorescence over time using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm). The decrease in fluorescence corresponds to the displacement of BODIPY-FL-GDP by unlabeled GDP.
-
Calculate the initial rate of GDP exchange for each this compound concentration.
-
Determine the EC50 value for eIF2B activation by plotting the initial rates against the this compound concentration and fitting the data to a suitable model.
-
In Vivo Efficacy Studies in the R191H VWM Mouse Model
These studies assess the ability of this compound to prevent the disease-related phenotypes in a mouse model of Vanishing White Matter disease.
-
Animal Model: Homozygous Eif2b5R191H/R191H knock-in mice on a C57BL/6J background.
-
Drug Formulation and Administration:
-
This compound is incorporated into a standard rodent diet (e.g., Teklad Global 14% Protein Rodent Maintenance Diet) at a concentration of 300 µg/g of food.
-
The compound is thoroughly mixed with the powdered diet to ensure homogeneity.
-
The medicated diet is provided ad libitum to the treatment group, while the control group receives the standard diet.
-
-
Experimental Timeline:
-
Treatment is typically initiated before the onset of overt symptoms (e.g., at 6-8 weeks of age) and continued for an extended period (e.g., 21 weeks).
-
-
Outcome Measures:
-
Body Weight: Monitored weekly.
-
Motor Function: Assessed at regular intervals using tests such as:
-
Inverted Grid Test: Mice are placed on a wire grid which is then inverted. The latency to fall is recorded.
-
Rotarod Test: Mice are placed on a rotating rod with accelerating speed. The latency to fall is measured.
-
-
Histology: At the end of the study, brains and spinal cords are collected for histological analysis of myelination (e.g., Luxol Fast Blue staining) and reactive gliosis (e.g., GFAP immunohistochemistry).
-
Molecular Analysis: CNS tissue is analyzed for the expression of ISR target genes (e.g., by qRT-PCR or RNA-seq) to confirm target engagement.
-
Conclusion
This compound represents a promising therapeutic strategy for diseases driven by a chronic Integrated Stress Response. Its ability to selectively activate eIF2B and restore protein synthesis homeostasis has been demonstrated in robust preclinical models of Vanishing White Matter disease. The data and protocols presented in this whitepaper provide a solid foundation for further investigation into the therapeutic potential of this compound and other eIF2B activators in a range of neurodegenerative and genetic disorders. The continued development of such molecules holds the potential to address significant unmet medical needs for patients with ISR-driven pathologies.
References
The Role of 2BAct in the Integrated Stress Response: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
The Integrated Stress Response (ISR) is a fundamental cellular signaling network activated by a variety of stress conditions, including nutrient deprivation, viral infection, and endoplasmic reticulum dysfunction. Central to the ISR is the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2), which leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4. Chronic activation of the ISR is implicated in a range of diseases, making it a compelling target for therapeutic intervention. This document provides a detailed overview of 2BAct, a novel small molecule activator of eIF2B, and its role in modulating the ISR.
Core Mechanism of this compound Action
This compound is a potent, selective, and orally bioavailable activator of eukaryotic initiation factor 2B (eIF2B), a crucial guanine nucleotide exchange factor (GEF) for eIF2.[1][2] The primary function of eIF2B is to recycle eIF2 from its inactive GDP-bound state to an active GTP-bound state, a prerequisite for the initiation of protein synthesis.[3] The ISR is triggered when various stress-sensing kinases—PKR, PERK, GCN2, and HRI—phosphorylate eIF2α.[4][5] This phosphorylation converts eIF2 from a substrate into a competitive inhibitor of eIF2B, thereby attenuating global protein synthesis and activating the downstream stress response cascade, including the translation of ATF4.
This compound functions by directly binding to and stabilizing the eIF2B complex. This stabilization enhances the intrinsic GEF activity of eIF2B, even in the presence of phosphorylated eIF2α. By boosting the activity of eIF2B, this compound effectively counteracts the inhibitory effects of eIF2α phosphorylation, thus restoring ternary complex levels and alleviating the translational repression characteristic of the ISR. This mechanism is particularly relevant in pathologies driven by chronic ISR activation, such as Vanishing White Matter (VWM) disease, a leukodystrophy caused by mutations in the genes encoding eIF2B subunits. In VWM, the mutant eIF2B has reduced activity, leading to a persistent state of ISR activation. This compound has been shown to stimulate the residual activity of these mutant eIF2B complexes, thereby abrogating the maladaptive stress response.
References
- 1. This compound | eif2b (eukaryotic initiation factor 2B) activator | chronic integrated stress response (ISR) | CAS 2143542-28-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel mechanisms of eIF2B action and regulation by eIF2α phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 5. The Integrated Stress Response and Phosphorylated Eukaryotic Initiation Factor 2α in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
The eIF2B Activator 2BAct: A Deep Dive into its Therapeutic Potential for Vanishing White Matter Disease
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Vanishing White Matter (VWM) disease is a devastating genetic leukodystrophy caused by mutations in the genes encoding the eukaryotic initiation factor 2B (eIF2B). These mutations lead to a reduction in eIF2B's crucial guanine nucleotide exchange factor (GEF) activity, resulting in chronic activation of the Integrated Stress Response (ISR). This persistent ISR activation is a key driver of the pathology seen in VWM, including progressive loss of myelin, neurological deficits, and astrocytic dysfunction. 2BAct, a small molecule activator of eIF2B, has emerged as a promising therapeutic candidate. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy in a VWM mouse model, and the experimental protocols used to generate these findings. The data presented herein supports the continued investigation of eIF2B activators as a viable therapeutic strategy for Vanishing White Matter disease.
Introduction to Vanishing White Matter Disease and the Integrated Stress Response
Vanishing White Matter (VWM) is an autosomal recessive neurological disorder characterized by a progressive loss of cerebral white matter.[1] The disease is caused by mutations in any of the five genes (EIF2B1-5) that encode the subunits of the eIF2B complex.[1] eIF2B is a critical enzyme responsible for exchanging GDP for GTP on the eukaryotic initiation factor 2 (eIF2), a necessary step for the initiation of protein synthesis.
Mutations in eIF2B impair its GEF activity, leading to a state of chronic cellular stress and the constitutive activation of the Integrated Stress Response (ISR).[1] The ISR is a conserved signaling pathway that cells activate in response to various stressors, such as viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress. A key event in the ISR is the phosphorylation of the alpha subunit of eIF2 (eIF2α), which converts eIF2 from a substrate to a competitive inhibitor of eIF2B. This inhibition of eIF2B activity leads to a global reduction in protein synthesis, while paradoxically promoting the translation of specific stress-response mRNAs, most notably that of the transcription factor ATF4. Chronic elevation of ATF4 is thought to contribute significantly to the pathophysiology of VWM.
This compound: A Potent Activator of eIF2B
This compound is a novel, brain-penetrant small molecule that directly activates eIF2B. It was developed as an improvement upon the earlier eIF2B activator, ISRIB, with enhanced pharmacokinetic properties. This compound has been shown to be a highly selective and potent activator of both wild-type and VWM-mutant eIF2B complexes.
In Vitro and Pharmacokinetic Profile of this compound
The following tables summarize the key in vitro and pharmacokinetic parameters of this compound.
| Parameter | Value | Assay | Reference |
| EC50 (ISR Attenuation) | 33 nM | ATF4-Luciferase Reporter Assay (HEK29T cells) | --INVALID-LINK-- |
| EC50 (GEF Activity) | 7.3 nM | GEF Assay (VWM R191H mouse embryonic fibroblast lysates) | --INVALID-LINK-- |
| Parameter | Value | Species | Reference |
| CNS Penetration (unbound brain/plasma ratio) | ~0.3 | Mouse | --INVALID-LINK-- |
| Oral Bioavailability | Dose-dependent | Mouse | --INVALID-LINK-- |
Preclinical Efficacy of this compound in a Vanishing White Matter Mouse Model
The therapeutic potential of this compound was evaluated in a knock-in mouse model of VWM harboring a homozygous R191H mutation in the Eif2b5 gene (a model for a severe, early-onset form of human VWM). These mice exhibit key features of the human disease, including progressive motor deficits, myelin loss, and activation of the ISR in the central nervous system.
In Vivo Treatment Protocol
-
Animal Model: Homozygous Eif2b5R191H/R191H mice.
-
Treatment: this compound was administered orally, incorporated into the rodent chow at a concentration of 300 µg/g of meal.
-
Duration: 21 weeks, starting at 6 weeks of age.
-
Control Groups: Wild-type littermates and placebo-treated R191H mice.
Summary of In Vivo Efficacy
Long-term treatment with this compound demonstrated a remarkable preventative effect on the development of VWM-related pathology in the R191H mouse model. The key findings are summarized in the table below.
| Pathological Feature | Placebo-Treated R191H Mice | This compound-Treated R191H Mice | Reference |
| Motor Function (Inverted Grid Test) | Significant decrease in hang time at 26 weeks. | Indistinguishable from wild-type mice. | --INVALID-LINK-- |
| Motor Function (Beam-Crossing Test) | Increased time to cross and more foot slips. | Indistinguishable from wild-type mice. | --INVALID-LINK-- |
| Myelin Content (Corpus Callosum) | 33% reduction compared to wild-type (p<10-4). | Maintained at 91% of wild-type levels. | --INVALID-LINK-- |
| Myelin Content (Spinal Cord) | 58% reduction compared to wild-type (p<10-4). | Maintained at 85% of wild-type levels. | --INVALID-LINK-- |
| Astrocyte Reactivity (GFAP Staining) | Significant increase in both corpus callosum and spinal cord. | Fully normalized to wild-type levels. | --INVALID-LINK-- |
| Integrated Stress Response (ISR) Markers) | Significant upregulation of ISR target genes (e.g., Atf4, Chop, Gadd34). | ISR induction was abolished in the cerebellum and spinal cord. | --INVALID-LINK-- |
| Brain Transcriptome | Abnormal transcriptome profile at 2 months of age. | Normalized by this compound treatment. | --INVALID-LINK-- |
| Brain Proteome | Altered proteome profile. | Largely rescued by this compound treatment. | --INVALID-LINK-- |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.
ATF4-Luciferase Reporter Assay for ISR Attenuation
This cell-based assay is used to quantify the ability of a compound to inhibit the ISR.
-
Cell Line: HEK293T cells stably expressing a luciferase reporter gene under the control of an ATF4-responsive promoter.
-
ISR Induction: Cells are treated with an ISR-inducing agent, such as thapsigargin (100 nM), which causes ER stress.
-
Compound Treatment: Cells are co-treated with the ISR inducer and varying concentrations of the test compound (e.g., this compound).
-
Incubation: Cells are incubated for a defined period (e.g., 7 hours).
-
Luciferase Assay: Luciferase activity is measured using a commercially available kit and a luminometer.
-
Data Analysis: The EC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits 50% of the luciferase signal induced by the stressor.
In Vitro GEF Assay
This biochemical assay directly measures the guanine nucleotide exchange factor activity of eIF2B.
-
Substrate Preparation: eIF2 is loaded with a fluorescently labeled GDP analog (BODIPY-FL-GDP).
-
Enzyme Source: Cell lysates from wild-type or VWM mutant mouse embryonic fibroblasts (MEFs) are used as the source of eIF2B.
-
Reaction Mixture: The reaction is performed in a 384-well plate containing BODIPY-FL-GDP-loaded eIF2, phospho-eIF2 (to mimic the stressed state), unlabeled GDP, and MEF lysate.
-
Compound Addition: Varying concentrations of this compound are added to the reaction wells.
-
Kinetic Measurement: The decrease in fluorescence polarization is monitored over time as the fluorescent GDP is exchanged for unlabeled GDP. The rate of this exchange is proportional to the GEF activity of eIF2B.
-
Data Analysis: The EC50 value is determined from the dose-response curve of GEF activity versus this compound concentration.
Immunohistochemistry (IHC) for Myelin and Glial Markers
IHC is used to visualize and quantify changes in myelin content and glial cell populations in brain and spinal cord tissue.
-
Tissue Preparation: Mice are perfused, and the brain and spinal cord are dissected, fixed in formalin, and embedded in paraffin.
-
Sectioning: Tissue blocks are sectioned into thin slices (e.g., 5 µm).
-
Antigen Retrieval: Sections are treated to unmask the antigenic epitopes.
-
Antibody Incubation: Sections are incubated with primary antibodies specific for:
-
Myelin: Myelin Basic Protein (MBP)
-
Astrocytes: Glial Fibrillary Acidic Protein (GFAP)
-
-
Secondary Antibody and Detection: Sections are incubated with a labeled secondary antibody that binds to the primary antibody, followed by a chromogenic substrate to visualize the staining.
-
Imaging and Quantification: Stained sections are imaged using a microscope, and the area of positive staining is quantified using image analysis software.
RNA Sequencing (RNA-seq) and Proteomics
These high-throughput techniques provide a global view of the changes in gene expression and protein abundance in response to VWM and this compound treatment.
-
RNA-seq:
-
RNA Extraction: Total RNA is extracted from brain tissue (e.g., cerebellum).
-
Library Preparation: mRNA is isolated, fragmented, and converted into a cDNA library for sequencing.
-
Sequencing: The cDNA library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to the mouse genome, and differential gene expression analysis is performed to identify genes that are up- or downregulated in VWM mice with and without this compound treatment.
-
-
Proteomics (Tandem Mass Tag - TMT):
-
Protein Extraction and Digestion: Proteins are extracted from brain tissue and digested into peptides.
-
TMT Labeling: Peptides from different samples (e.g., wild-type, placebo-treated VWM, this compound-treated VWM) are labeled with isobaric tandem mass tags.
-
Mass Spectrometry: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of each protein across the different samples is determined based on the reporter ion intensities from the TMT tags.
-
Visualizations
Signaling Pathway of the Integrated Stress Response and this compound's Mechanism of Action
Caption: The Integrated Stress Response (ISR) pathway and the mechanism of this compound.
Experimental Workflow for Preclinical Evaluation of this compound
References
The Discovery and Development of 2BAct: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2BAct is a highly selective and orally active small molecule activator of the eukaryotic initiation factor 2B (eIF2B). It has emerged as a promising therapeutic candidate for neurological disorders characterized by a chronic Integrated Stress Response (ISR), such as Vanishing White Matter (VWM) disease. By enhancing the activity of eIF2B, this compound mitigates the detrimental effects of the ISR, including the attenuation of global protein synthesis. Preclinical studies have demonstrated the potential of this compound to prevent neurological defects, normalize gene expression, and restore cellular function in disease models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Introduction
The Integrated Stress Response (ISR) is a conserved cellular signaling network that is activated by a variety of stress conditions, including viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α), which leads to the inhibition of its guanine nucleotide exchange factor (GEF), eIF2B. This results in a global reduction in protein synthesis, allowing the cell to conserve resources and initiate a transcriptional program to resolve the stress. However, chronic activation of the ISR can be maladaptive and contribute to the pathology of numerous diseases.
This compound was developed as a potent and selective activator of eIF2B, designed to counteract the effects of chronic ISR activation. It has shown significant promise in preclinical models of VWM, a rare genetic leukodystrophy caused by mutations in the genes encoding the subunits of eIF2B. This guide details the scientific journey of this compound, from its initial discovery to its characterization in cellular and animal models.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 (eIF2B activation) | 33 nM | Not specified | [1] |
| EC50 (ISR attenuation) | 7.3 nM | Primary fibroblast lysates from R191H embryos | [1] |
Table 2: In Vivo Efficacy of this compound in VWM Mouse Model (R191H)
| Parameter | Vehicle-treated R191H mice | This compound-treated R191H mice | Wild-type mice | Reference |
| Body Weight Gain | Significantly reduced | Normalized to wild-type levels | Normal | [2] |
| Motor Deficits (Inverted Grid & Balance Beam) | Significant deficits | Prevented deficits, performance similar to wild-type | No deficits | [2] |
| Myelin Loss (Corpus Callosum) | 33% reduction | Maintained at 91% of wild-type levels | Normal | [2] |
| Myelin Loss (Spinal Cord) | 58% reduction | Maintained at 85% of wild-type levels | Normal | |
| ISR Activation (ATF4 levels) | Chronically elevated | Normalized | Basal levels |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Dosing Regimen (VWM mouse study) | 300 μg this compound/g of meal | 21 weeks | |
| Brain Exposure (unbound) | 15-fold above in vitro EC50 | At the end of the 21-week study |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound.
Caption: The Integrated Stress Response (ISR) signaling pathway.
Caption: Mechanism of action of this compound in chronic ISR.
Experimental Protocols
ATF4-Luciferase Reporter Assay
This assay is used to quantify the activation of the ISR by measuring the translation of a luciferase reporter gene under the control of the ATF4 5' untranslated region.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and transfected with an ATF4-luciferase reporter plasmid.
-
Induction of ISR: To induce the ISR, cells are treated with an ER stress-inducing agent, such as thapsigargin (e.g., 100 nM).
-
This compound Treatment: Concurrently with the stressor, cells are treated with a dose-response of this compound or vehicle control.
-
Luciferase Assay: After a defined incubation period (e.g., 7 hours), luciferase activity is measured using a commercial luciferase assay system according to the manufacturer's instructions. Luminescence is read on a plate reader.
-
Data Analysis: Luciferase values are normalized to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell number. The EC50 value for this compound is calculated from the dose-response curve.
In Vivo Efficacy in VWM Mouse Model
Animal Model: A knock-in mouse model harboring a human VWM mutation, such as the Eif2b5 R191H mutation, is used. These mice develop progressive motor deficits and myelin loss, recapitulating key features of the human disease.
Methodology:
-
Treatment: this compound is administered orally, typically incorporated into the rodent meal (e.g., 300 μg this compound/g of meal), for a long-term duration (e.g., 21 weeks). A placebo group receives the same meal without the compound.
-
Behavioral Testing:
-
Inverted Grid Test: Mice are placed on a wire grid that is then inverted. The latency to fall is recorded as a measure of grip strength and endurance.
-
Balance Beam Test: Mice are trained to traverse a narrow beam. The time to cross and the number of foot slips are recorded to assess balance and motor coordination.
-
-
Histology and Immunohistochemistry:
-
At the end of the study, mice are euthanized, and brains and spinal cords are collected.
-
Tissues are fixed, sectioned, and stained for myelin using methods like Luxol Fast Blue or immunohistochemistry for Myelin Basic Protein (MBP).
-
Quantification of myelin content is performed using image analysis software.
-
-
Molecular Analysis:
-
Brain tissue is collected for RNA and protein analysis.
-
RNA-sequencing is performed to assess global gene expression changes.
-
Western blotting or tandem mass tag mass spectrometry is used to quantify the levels of ISR markers (e.g., ATF4) and other relevant proteins.
-
References
A Technical Guide to 2BAct: Mechanism of Action and Therapeutic Potential in Preventing Neurological Defects
For Researchers, Scientists, and Drug Development Professionals
Abstract: The Integrated Stress Response (ISR) is a fundamental cellular signaling network that regulates protein synthesis in response to various stressors. While acute activation of the ISR is a protective mechanism, chronic ISR activation is increasingly implicated in the pathophysiology of several neurological diseases. Vanishing White Matter (VWM) disease, a rare and fatal leukodystrophy, is caused by mutations in the eukaryotic initiation factor 2B (eIF2B), a key regulator of the ISR. This chronic reduction in eIF2B activity leads to a maladaptive, persistent ISR, resulting in myelin loss and severe neurological deficits. 2BAct is a novel, potent, and central nervous system (CNS) penetrant small molecule activator of eIF2B. This document provides a detailed overview of this compound's mechanism of action, its demonstrated efficacy in preclinical models of VWM, and the experimental protocols used to validate its therapeutic potential.
Introduction to this compound and the Integrated Stress Response
This compound is a highly selective, orally active small molecule that functions as an activator of eIF2B.[1][2][3] It was developed as a research tool with improved solubility and pharmacokinetic properties compared to its predecessor, ISRIB (Integrated Stress Response Inhibitor).[1][4] The primary therapeutic hypothesis for this compound revolves around its ability to counteract a chronically activated ISR.
The ISR is a conserved signaling pathway that cells use to manage stress. Various insults, such as viral infection, amino acid deprivation, or endoplasmic reticulum stress, activate one of four specific kinases (PKR, GCN2, HRI, PERK). These kinases converge on a single target: the alpha subunit of eukaryotic initiation factor 2 (eIF2). Phosphorylation of eIF2α converts it from a substrate into a competitive inhibitor of its dedicated guanine nucleotide exchange factor (GEF), eIF2B. This inhibition of eIF2B activity leads to a global reduction in protein synthesis, conserving resources, while paradoxically allowing for the preferential translation of specific mRNAs, such as the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress.
In diseases like VWM, mutations directly impair eIF2B's function, mimicking a state of perpetual stress and leading to a chronic, maladaptive ISR. This compound acts by binding to and stabilizing the eIF2B complex, enhancing its residual activity even in its mutated form. This action restores normal protein synthesis rates and alleviates the detrimental downstream effects of the chronic ISR, thereby preventing the neurological pathology seen in VWM models.
Quantitative Data Summary
The efficacy and properties of this compound have been quantified through a series of in vitro and in vivo experiments. The key data are summarized below.
Table 1: In Vitro Potency and Activity of this compound
| Parameter | Value | Assay System | Reference |
| EC₅₀ (ISR Attenuation) | 33 nM | Cell-based ATF4-luciferase reporter assay | |
| EC₅₀ (GEF Activity) | 7.3 nM | Primary fibroblast lysates from R191H mouse embryos |
Table 2: In Vivo Pharmacokinetics and Dosing
| Parameter | Value | Model System | Reference |
| Unbound Brain/Plasma Ratio | ~0.3 | CD1 Male Mice | |
| Dosing Regimen (Efficacy Study) | 300 µg/g of meal | R191H VWM Mice | |
| Treatment Duration | 21 weeks | R191H VWM Mice |
Table 3: Preclinical Efficacy in VWM Mouse Model (R191H)
| Phenotype Measured | R191H (Untreated) vs. Wild Type (WT) | R191H + this compound vs. Wild Type (WT) | Reference |
| Body Weight Gain | Significantly lower than WT after 11 weeks | Normalized to WT levels | |
| Motor Function | Progressive deterioration in strength & coordination | Deficits prevented; performance similar to WT | |
| Myelin Content (Corpus Callosum) | 33% reduction vs. WT | Maintained at 91% of WT levels | |
| Myelin Content (Spinal Cord) | 58% reduction vs. WT | Maintained at 85% of WT levels | |
| Transcriptome | Widespread dysregulation of glial & myelination genes | Normalized; indistinguishable from WT |
Note: While effective in preclinical models, this compound was found to have cardiovascular liabilities in dog safety studies and is not suitable for human use. It serves as a proof-of-concept tool for this therapeutic mechanism.
Signaling Pathway and Mechanism of Action
The mechanism of this compound is best understood by visualizing its place within the Integrated Stress Response pathway.
Key Experimental Protocols
The following are detailed methodologies for the key experiments that established the efficacy of this compound.
Guanine Nucleotide Exchange Factor (GEF) Assay
This in vitro assay quantifies the ability of this compound to enhance the GEF activity of eIF2B from VWM model mouse embryonic fibroblasts (MEFs).
-
Objective: To measure the direct impact of this compound on the catalytic activity of wild-type and mutant eIF2B.
-
Protocol:
-
Substrate Preparation: eIF2 is loaded with Bodipy-FL-GDP, a fluorescent analog of GDP.
-
Lysate Generation: MEFs from wild-type (WT) and R191H homozygous mouse embryos are lysed to provide a source of eIF2B.
-
Assay Reaction: The assay is conducted in 384-well plates. Each well contains a final volume of 10 µL with the following constant components:
-
25 nM Bodipy-FL-GDP-loaded eIF2
-
3 nM phosphorylated eIF2 (to simulate cellular stress conditions)
-
0.1 mM unlabeled GDP
-
1 mg/mL BSA
-
0.1 mg/mL MEF lysate
-
-
Compound Addition: this compound is dispensed from a 1 mM DMSO stock solution across a range of concentrations. Triplicate measurements are made for each concentration.
-
Data Acquisition: The exchange of fluorescent GDP for unlabeled GDP results in a decrease in fluorescence. This is measured on a plate reader (e.g., SpectraMax i3x) at 25°C, with an excitation wavelength of 485 nm and an emission wavelength of 535 nm. Readings are taken every 45 seconds for 30 minutes.
-
Analysis: The rate of fluorescence decay is calculated to determine GEF activity. EC₅₀ values are derived from dose-response curves.
-
In Vivo Efficacy Study in a VWM Mouse Model
This long-term, blinded study was designed to assess if this compound could prevent the onset of neurological defects in a genetically accurate mouse model of VWM.
-
Objective: To determine if long-term, preventative treatment with this compound can halt disease progression in R191H mice.
-
Animal Model: Eif2b5R191H/R191H mice, which carry a human VWM mutation.
-
Protocol:
-
Study Initiation: Male and female R191H mice and their wild-type (WT) littermates are enrolled at 6-11 weeks of age.
-
Blinding and Grouping: Animals are pseudo-randomly assigned to treatment groups in a blinded fashion. The primary groups are: WT + Placebo, R191H + Placebo, and R191H + this compound.
-
Dosing: this compound is incorporated into standard rodent meal at a concentration of 300 µg/g. This method allows for continuous, non-invasive oral administration for 21 weeks.
-
Longitudinal Monitoring:
-
Body Weight: Measured weekly to track general health and failure to thrive, a key phenotype of the R191H mice.
-
Motor Function: Assessed periodically throughout the study.
-
Inverted Grid Test: Measures neuromuscular function and strength by timing how long a mouse can hang from a wire grid.
-
Beam-Crossing Assay: Measures balance and motor coordination by recording the time taken and number of foot slips while traversing a narrow beam.
-
-
-
Terminal Analysis: At the end of the 21-week treatment period, animals are euthanized for comprehensive post-mortem analysis.
-
Immunohistochemistry: Brain and spinal cord tissues are sectioned and stained to quantify key pathological hallmarks. Myelin is assessed using Luxol Fast Blue or staining for Myelin Basic Protein (MBP). Reactive gliosis (a marker of neuroinflammation) is assessed by staining for Iba1 (microglia) and GFAP (astrocytes).
-
Transcriptomics: RNA is extracted from the cerebellum and analyzed via RNA-sequencing (RNA-seq) to assess the global impact of this compound on gene expression and its ability to normalize the ISR-driven transcriptional signature.
-
-
Conclusion and Future Directions
This compound serves as a powerful proof-of-concept molecule, demonstrating that direct activation of eIF2B is a viable therapeutic strategy for neurological disorders driven by a chronic Integrated Stress Response. Preclinical studies in a high-fidelity mouse model of Vanishing White Matter disease have shown that this compound can prevent a range of pathological outcomes, including motor deficits, demyelination, and neuroinflammation, by normalizing the underlying stress response.
While this compound itself is not a clinical candidate due to off-target liabilities, its success has paved the way for the development of new-generation eIF2B activators, such as DNL343, which are being investigated for clinical use in neurodegenerative diseases. The research surrounding this compound provides a robust framework for the continued investigation of ISR modulators as a promising new class of therapeutics for VWM and potentially other neurological conditions characterized by a maladaptive ISR. However, it is noteworthy that in models of other diseases like ALS, this same mechanism has shown potential for detrimental effects, highlighting the context-dependent nature of the ISR and the importance of careful patient and disease selection for this therapeutic approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | eif2b (eukaryotic initiation factor 2B) activator | chronic integrated stress response (ISR) | CAS 2143542-28-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. This compound | eIF2B activator | Probechem Biochemicals [probechem.com]
- 4. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
2BAct: A Breakthrough in Integrated Stress Response Inhibition with Superior Solubility and Pharmacokinetics over ISRIB
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Integrated Stress Response (ISR) is a fundamental cellular signaling network activated by a variety of stress conditions. While transient ISR activation is crucial for cellular adaptation and survival, chronic activation is implicated in a range of pathologies, including neurodegenerative diseases like Vanishing White Matter (VWM) disease.[1][2] The small molecule ISRIB (Integrated Stress Response InhiBitor) emerged as a powerful tool for studying the therapeutic potential of ISR inhibition. However, its poor aqueous solubility and challenging pharmacokinetics have limited its clinical development.[3][4][5] This technical guide details the discovery and characterization of 2BAct, a novel eIF2B activator with significantly improved physicochemical and pharmacokinetic properties compared to ISRIB, making it a superior in vivo tool compound and a promising candidate for further therapeutic development.
Introduction: The Integrated Stress Response and the Need for Better Inhibitors
The ISR converges on the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event converts eIF2 from a substrate to a competitive inhibitor of its guanine nucleotide exchange factor (GEF), eIF2B. This leads to a global reduction in protein synthesis while selectively allowing the translation of stress-responsive mRNAs, such as that of the transcription factor ATF4.
ISRIB was identified as a potent inhibitor of the ISR that acts by binding to and stabilizing the decameric form of eIF2B, enhancing its GEF activity and making it less sensitive to inhibition by phosphorylated eIF2α. Despite its utility in preclinical models, ISRIB's poor solubility presents a significant hurdle for its use in extensive in vivo studies and clinical translation. This necessitated the development of novel eIF2B activators with improved drug-like properties.
This compound: A Structurally Distinct eIF2B Activator
To overcome the limitations of ISRIB, this compound was synthesized. It features a differentiated bicyclo[1.1.1]pentyl core and is asymmetric, unlike the symmetric structure of ISRIB. Despite these structural differences, this compound maintains a similar high potency and selectivity for eIF2B.
Comparative Analysis: this compound vs. ISRIB
In Vitro Potency
This compound demonstrates comparable potency to ISRIB in cell-based assays that measure the attenuation of the ISR.
| Compound | Assay | Cell Line | EC50 | Reference |
| This compound | ATF4-luciferase reporter assay | HEK293T | 33 nM | |
| ISRIB | ATF4-luciferase reporter assay | HEK293T | ~5 nM | |
| This compound | GEF activity enhancement in R191H MEF lysates | - | 7.3 nM |
Table 1: Comparative in vitro potency of this compound and ISRIB.
Solubility and Pharmacokinetics
A key advantage of this compound lies in its improved solubility and pharmacokinetic profile, enabling effective oral administration and sustained in vivo exposures.
| Parameter | This compound | ISRIB | Reference |
| Solubility | Improved solubility allowing for oral bioavailability using an aqueous-based vehicle. | Poor aqueous solubility, often requiring non-aqueous vehicles for in vivo administration. | |
| Oral Bioavailability | Dose-dependent oral bioavailability. | Limited information on oral bioavailability, typically administered via intraperitoneal injection. | |
| CNS Penetration | CNS penetrant with an unbound brain/plasma ratio of ~0.3. | CNS penetrant. |
Table 2: Comparison of solubility and pharmacokinetic properties of this compound and ISRIB.
Experimental Protocols
ATF4-Luciferase Reporter Assay
This assay is used to quantify the inhibition of the ISR.
-
Cell Culture: HEK293T cells are cultured in standard growth medium.
-
Transfection: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an ATF4-responsive promoter.
-
ISR Induction: The ISR is induced by treating the cells with an agent such as thapsigargin (e.g., 100 nM).
-
Compound Treatment: Cells are co-treated with the ISR inducer and varying concentrations of this compound or ISRIB.
-
Lysis and Luminescence Measurement: After a defined incubation period (e.g., 7 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luminescence values are normalized to a vehicle control, and EC50 values are calculated by fitting the data to a dose-response curve.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic parameters of this compound.
-
Animal Model: 6-8 week old CD1 male mice are used.
-
Compound Formulation: this compound is micronized and suspended in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) for oral dosing.
-
Dosing: Mice are administered this compound orally at specific doses (e.g., 1 mg/kg or 30 mg/kg) at a defined volume (e.g., 10 mL/kg).
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 3, 6, 9, 12, and 24 hours) via the tail vein into EDTA-coated capillary tubes.
-
Plasma and Brain Tissue Collection: At the final time point, animals are euthanized, and brain tissue is collected.
-
Sample Analysis: The concentration of this compound in plasma and brain homogenates is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameter Calculation: Parameters such as Cmax, Tmax, AUC, and brain/plasma ratio are calculated from the concentration-time data.
Visualizing the Mechanism and Workflow
The Integrated Stress Response (ISR) Pathway
Caption: The Integrated Stress Response (ISR) signaling pathway and point of intervention for this compound and ISRIB.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for evaluating the in vivo efficacy of this compound in a mouse model of VWM.
Relationship between ISRIB and this compound
Caption: Logical relationship highlighting the improved properties of this compound over ISRIB.
Conclusion
This compound represents a significant advancement in the development of small molecule inhibitors of the Integrated Stress Response. By retaining the high potency of ISRIB while demonstrating markedly improved solubility and pharmacokinetic properties, this compound has proven to be an invaluable tool for the in-depth in vivo investigation of chronic ISR-driven pathologies. The successful long-term oral administration of this compound in a mouse model of Vanishing White Matter disease, leading to the prevention of disease pathology, underscores the therapeutic potential of this class of molecules. While this compound itself may have liabilities preventing its direct clinical use, it serves as a critical proof-of-concept and a template for the design of future generations of eIF2B activators with even more refined therapeutic profiles.
References
- 1. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 2. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
Understanding the In Vitro Efficacy of 2BAct: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency of 2BAct, a selective activator of the eukaryotic initiation factor 2B (eIF2B). This compound has emerged as a promising therapeutic candidate for diseases characterized by a chronic integrated stress response (ISR), such as Vanishing White Matter (VWM) disease.[1][2][3][4] This document details the quantitative measures of its activity, the experimental protocols for its evaluation, and the underlying signaling pathways.
Quantitative Analysis of this compound Potency (EC50)
The half-maximal effective concentration (EC50) is a critical measure of a drug's potency. For this compound, the EC50 has been determined in various in vitro systems, demonstrating its high efficacy in activating the eIF2B complex.
| Assay Type | Cell/Lysate Type | EC50 Value | Reference |
| Cell-Based Reporter Assay | Not specified | 33 nM | [1] |
| GEF Assay | Primary fibroblast lysates from R191H embryos | 7.3 nM | |
| Cell-Based Reporter Assay | N208Y cells | 27.8 nM | |
| ATF4-Luciferase Reporter Assay | HEK293T cells | 33 nM |
The Integrated Stress Response (ISR) and this compound's Mechanism of Action
The Integrated Stress Response (ISR) is a central signaling network activated by various cellular stresses, including viral infection, amino acid deprivation, and endoplasmic reticulum stress. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) by one of four stress-sensing kinases (PERK, GCN2, PKR, and HRI). Phosphorylated eIF2 (eIF2α-P) acts as a competitive inhibitor of eIF2B, a guanine nucleotide exchange factor (GEF) essential for protein synthesis. This inhibition leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4.
This compound functions as a molecular "stapler," stabilizing the eIF2B decameric complex, which is its most active form. This stabilization enhances the intrinsic GEF activity of eIF2B, even in the presence of inhibitory eIF2α-P or in cases of mutations that destabilize the eIF2B complex, as seen in VWM. By restoring eIF2B activity, this compound alleviates the translational repression and downstream pathological consequences of a chronically activated ISR.
Caption: The Integrated Stress Response (ISR) signaling pathway and the mechanism of action of this compound.
Experimental Protocols for EC50 Determination
Accurate determination of this compound's EC50 relies on robust and reproducible experimental protocols. Below are methodologies for two key assays used in its characterization.
ATF4-Luciferase Reporter Assay
This cell-based assay quantifies the activity of the ISR by measuring the expression of a reporter gene (luciferase) under the control of the ATF4 promoter, a key downstream target of the pathway.
Methodology:
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are transiently transfected with a plasmid containing the firefly luciferase gene driven by an ATF4-responsive element. A co-transfection with a plasmid expressing Renilla luciferase can be used for normalization.
-
ISR Induction: After 24-48 hours, the ISR is induced using a known stressor, such as thapsigargin (an ER stress inducer).
-
This compound Treatment: Concurrently with the stressor, cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.
-
Lysis and Luminescence Measurement: Following a defined incubation period (e.g., 16-24 hours), cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number. The data are then plotted against the logarithm of the this compound concentration, and the EC50 value is determined by fitting the data to a four-parameter logistic curve.
Guanine Nucleotide Exchange Factor (GEF) Assay
This biochemical assay directly measures the enzymatic activity of eIF2B by monitoring the exchange of GDP for GTP on eIF2.
Methodology:
-
Reagent Preparation:
-
eIF2 Substrate: Purified eIF2 is loaded with a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP).
-
Cell Lysates: Lysates from relevant cells (e.g., wild-type or mutant mouse embryonic fibroblasts) are prepared in a suitable buffer containing protease and phosphatase inhibitors.
-
-
Assay Reaction:
-
The assay is performed in a microplate format (e.g., 384-well).
-
The reaction mixture contains the BODIPY-FL-GDP-loaded eIF2, unlabeled GDP, and the cell lysate containing eIF2B.
-
A serial dilution of this compound is added to the wells.
-
-
Fluorescence Measurement: The release of BODIPY-FL-GDP from eIF2, which is accelerated by eIF2B's GEF activity, is monitored over time by measuring the change in fluorescence polarization or intensity on a plate reader.
-
Data Analysis: The rate of GDP release is calculated for each this compound concentration. The EC50 is determined by plotting the rate of GEF activity against the log of the this compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for determining the EC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The integrated stress response: From mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 4. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2BAct In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocol for in vivo studies using 2BAct, a novel activator of the eukaryotic initiation factor 2B (eIF2B). This compound has shown significant promise in preclinical models of diseases characterized by a chronic Integrated Stress Response (ISR), such as Vanishing White Matter (VWM) disease.[1][2] This document details the mechanism of action, experimental design, and key findings from in vivo studies, providing a guide for researchers looking to utilize this compound in their own investigations.
Mechanism of Action
This compound is a highly selective, orally active small molecule that functions as an activator of eIF2B.[3] The Integrated Stress Response (ISR) is a cellular signaling pathway activated by various stress conditions, leading to the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2). This phosphorylation inhibits the guanine nucleotide exchange factor (GEF) activity of eIF2B, resulting in a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs, such as ATF4. In chronic disease states, a maladaptive ISR can be detrimental. This compound works by binding to eIF2B and stabilizing it in its active, decameric form.[4] This stabilization enhances the GEF activity of both wild-type and mutant eIF2B complexes, thereby counteracting the effects of eIF2α phosphorylation and attenuating the ISR.[1]
Signaling Pathway of the Integrated Stress Response and this compound Intervention
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo and in vitro studies of this compound.
Table 1: In Vitro and Cellular Potency of this compound
| Parameter | Value | Cell/System | Reference |
| EC50 (ISR Attenuation) | 33 nM | Cell-based reporter assay | |
| EC50 (GEF Activity Enhancement) | 7.3 nM | Primary fibroblast lysates from R191H embryos |
Table 2: Pharmacokinetic Properties of this compound in Rodents
| Parameter | Value | Species | Reference |
| Unbound Brain/Plasma Ratio | ~0.3 | Mouse (CD-1) | |
| Oral Bioavailability | Dose-dependent | Mouse (CD-1) |
Table 3: In Vivo Efficacy of this compound in VWM Mouse Model (R191H)
| Endpoint | Placebo-Treated R191H | This compound-Treated R191H | Wild-Type Control | Treatment Duration | Reference |
| Body Weight Gain | Significantly impaired vs. WT | Normalized to WT levels | Normal | 21 weeks | |
| Motor Function (Inverted Grid Test) | Progressive, age-dependent deficits | Deficits prevented | Normal | 21 weeks | |
| Myelin Content (Corpus Callosum) | 33% reduction vs. WT | Maintained at 91% of WT | 100% | 21 weeks | |
| Myelin Content (Spinal Cord) | 58% reduction vs. WT | Maintained at 85% of WT | 100% | 21 weeks | |
| Reactive Gliosis (GFAP & Iba1 staining) | Significantly increased vs. WT | Normalized to WT levels | Normal | 21 weeks | |
| Brain Transcriptome | Aberrant | Normalized | Normal | 21 weeks | |
| Brain Proteome | Aberrant | Normalized | Normal | 21 weeks |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in vivo.
Protocol 1: Long-Term In Vivo Efficacy Study in a VWM Mouse Model
This protocol describes a 21-week study to evaluate the efficacy of this compound in preventing the pathological and behavioral phenotypes in a mouse model of Vanishing White Matter disease (e.g., Eif2b5R191H/R191H knock-in mice).
1. Animal Model:
-
Use a genetically engineered mouse model that recapitulates key features of VWM, such as the Eif2b5R191H/R191H knock-in mouse model.
-
House animals under standard laboratory conditions with ad libitum access to food and water.
2. This compound Formulation and Administration:
-
This compound can be administered orally by incorporating it into the rodent meal.
-
A typical concentration is 300 µg of this compound per gram of meal (300 ppm).
-
To prepare the medicated chow, mix this compound with powdered rodent meal. This can be done by geometric mixing or using a Turbula mixer to ensure uniform distribution.
-
The placebo diet should consist of the same rodent meal without the addition of this compound.
3. Experimental Design and Dosing Regimen:
-
Begin treatment at an early age before the significant onset of disease phenotypes (e.g., 6-11 weeks old).
-
Randomly assign mice to either the this compound-treated group or the placebo-treated group. Include a wild-type control group on the placebo diet.
-
The study should be conducted in a blinded manner.
-
Administer the respective diets for a long-term period, for example, 21 weeks.
Experimental Workflow for In Vivo Efficacy Study
4. Endpoint Measurements:
-
Body Weight: Monitor and record the body weight of each mouse weekly.
-
Motor Function: Perform behavioral tests such as the inverted grid test at regular intervals to assess neuromuscular function and coordination.
-
Histopathology: At the end of the study, perfuse the animals and collect brain and spinal cord tissues. Perform immunohistochemistry to assess:
-
Myelination using Luxol Fast Blue or Myelin Basic Protein (MBP) staining.
-
Reactive gliosis by staining for Glial Fibrillary Acidic Protein (GFAP) for astrocytes and Ionized calcium-binding adapter molecule 1 (Iba1) for microglia.
-
-
Transcriptomic and Proteomic Analysis:
-
Isolate RNA from specific brain regions (e.g., cerebellum) and perform RNA sequencing (RNA-seq) to analyze global gene expression changes and the status of the ISR.
-
Perform tandem mass tag mass spectrometry (TMT-MS) on brain tissue lysates to assess the proteome.
-
Protocol 2: Pharmacokinetic Study of this compound
This protocol outlines a study to determine the pharmacokinetic properties of this compound in mice.
1. Animal Model:
-
Use wild-type mice (e.g., CD-1 male mice, 6-8 weeks old).
2. This compound Formulation and Administration:
-
For oral administration, prepare an aqueous suspension of this compound in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) in water.
-
For intravenous administration, a different formulation may be required to ensure solubility.
3. Dosing and Sample Collection:
-
Administer this compound at various doses (e.g., 1 mg/kg and 30 mg/kg) via the desired route (e.g., oral gavage).
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
At the final time point, collect brain tissue to determine the brain-to-plasma concentration ratio.
4. Sample Analysis:
-
Process blood samples to obtain plasma.
-
Extract this compound from plasma and brain homogenates.
-
Quantify the concentration of this compound using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and oral bioavailability.
-
Determine the unbound brain-to-plasma ratio to assess CNS penetration.
Conclusion
This compound represents a promising therapeutic strategy for diseases driven by a chronic ISR. The protocols and data presented here provide a framework for researchers to conduct in vivo studies to further explore the therapeutic potential of this compound and similar eIF2B activators. Careful experimental design and a comprehensive set of endpoint analyses are crucial for evaluating the efficacy and mechanism of action of this class of molecules. While this compound itself has been noted to have cardiovascular liabilities that may make it unsuitable for human use, it serves as a valuable tool compound for preclinical research.
References
- 1. biorxiv.org [biorxiv.org]
- 2. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chronic integrated stress response causes dysregulated cholesterol synthesis in white matter disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of 2BAct to Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oral administration of 2BAct, a selective and centrally-nervous-system-permeable activator of eukaryotic initiation factor 2B (eIF2B), to mice. This compound has shown potential in preventing neurological defects associated with a chronic integrated stress response (ISR)[1][2][3]. The protocols outlined below are designed for both long-term efficacy studies and pharmacokinetic analyses.
Overview of this compound and its Mechanism of Action
This compound is a small molecule that enhances the activity of eIF2B, a crucial guanine nucleotide exchange factor in protein synthesis. By activating eIF2B, this compound helps to mitigate the effects of the ISR, a cellular pathway implicated in various neurological diseases[1][2]. In mouse models of Vanishing White Matter (VWM) disease, a leukodystrophy caused by mutations in eIF2B, long-term oral administration of this compound has been shown to prevent pathological indicators, normalize the transcriptome and proteome, and alleviate motor deficits.
Methods of Oral Administration
Two primary methods for oral administration of this compound in mice have been established: incorporation into rodent chow for chronic studies and oral gavage of a microsuspension for acute dosing and pharmacokinetic studies.
Administration via Medicated Chow (for Long-Term Studies)
This method is ideal for chronic studies requiring consistent, long-term dosing without the stress of repeated handling and gavage procedures.
Experimental Protocol:
-
Preparation of Medicated Chow:
-
The required amount of this compound is weighed and mixed with a small amount of powdered rodent meal (e.g., Teklad Global 14% Protein Rodent Maintenance Diet) in a mortar and ground with a pestle until a homogenous mixture is achieved.
-
This initial mixture is then further blended with a larger quantity of powdered meal using geometric mixing in a suitable container, such as an HDPE bottle. For larger batches, a Turbula mixer can be used to ensure homogeneity.
-
A common dosage used in studies is 300 µg of this compound per gram of food.
-
-
Dosing and Monitoring:
-
The medicated chow is provided to the mice ad libitum.
-
Regularly monitor food consumption to estimate the daily dose of this compound administered.
-
Body weight of the animals should be recorded regularly.
-
Administration via Oral Gavage (for Acute Dosing and Pharmacokinetic Studies)
Oral gavage allows for the precise administration of a known dose of this compound and is suitable for pharmacokinetic studies where specific time points for sample collection are required.
Experimental Protocol:
-
Preparation of this compound Microsuspension:
-
An aqueous suspension of this compound is prepared using 0.5% hydroxypropyl methylcellulose (HPMC) in water as the vehicle.
-
To prepare the vehicle, add HPMC to heated water (e.g., 60°C) and stir until dispersed. Then, add the remaining water and stir overnight to obtain a clear solution.
-
Weigh the required amount of this compound into a mortar and levigate it with a small amount of the HPMC vehicle using a pestle.
-
Transfer the resulting paste to a glass vial. Rinse the mortar and pestle multiple times with the vehicle and add the rinses to the vial to ensure complete transfer of the compound.
-
Add additional vehicle to reach the final desired concentration and vortex thoroughly to create a uniform suspension.
-
-
Oral Gavage Procedure:
-
Animal Handling and Restraint: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Selection: Use an appropriately sized gavage needle (e.g., 18-20 gauge for adult mice) with a rounded tip to prevent injury.
-
Measurement of Insertion Depth: Measure the distance from the mouse's snout to the last rib to determine the correct insertion depth of the gavage needle and mark it on the needle.
-
Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the esophagus into the stomach. The needle should pass with minimal resistance. If resistance is met, withdraw and reinsert.
-
Slowly administer the calculated volume of the this compound suspension. The maximum recommended volume for oral gavage in mice is typically 10 ml/kg.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress.
-
Data Presentation
Quantitative data from studies involving the oral administration of this compound should be summarized in clear and structured tables.
Table 1: Dosing Parameters for this compound Administration
| Administration Method | Vehicle/Formulation | Typical Dose | Dosing Frequency | Study Type |
| Medicated Chow | Incorporated into rodent meal | 300 µg/g of food | Ad libitum | Chronic Efficacy |
| Oral Gavage | 0.5% HPMC in water | 1 mg/kg or 30 mg/kg | Single dose or as required | Pharmacokinetics |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Example Data)
| Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| 1 | Data not available | Data not available | Data not available |
| 30 | Data not available | Data not available | Data not available |
Note: Specific pharmacokinetic values were not available in the provided search results. This table serves as a template for presenting such data.
Visualizations
Diagram 1: Signaling Pathway of this compound
Caption: Simplified diagram of this compound's mechanism of action.
Diagram 2: Experimental Workflow for Oral Administration
References
- 1. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | eif2b (eukaryotic initiation factor 2B) activator | chronic integrated stress response (ISR) | CAS 2143542-28-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 2BAct Medicated Rodent Meal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of 2BAct medicated rodent meal for preclinical research. This compound is a selective activator of the eukaryotic initiation factor 2B (eIF2B), a critical component of the integrated stress response (ISR).[1][2][3][4] By activating eIF2B, this compound can mitigate the detrimental effects of chronic ISR activation observed in various disease models.[1]
Introduction to this compound
This compound is an orally bioavailable small molecule that readily crosses the blood-brain barrier. It has shown significant efficacy in preclinical models of diseases characterized by chronic ISR activation, such as Vanishing White Matter (VWM) disease. In a murine model of VWM, oral administration of this compound via medicated meal has been shown to normalize body weight gain, prevent the onset of motor deficits, and reduce myelin loss and reactive gliosis in the central nervous system.
Mechanism of Action: The Integrated Stress Response
The integrated stress response is a conserved cellular signaling pathway activated by a variety of stressors, including viral infection, amino acid deprivation, and endoplasmic reticulum stress. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α inhibits eIF2B, a guanine nucleotide exchange factor, leading to a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs, such as ATF4.
Chronic activation of the ISR can be maladaptive and contribute to the pathology of numerous diseases. This compound acts by directly binding to and activating the eIF2B complex, thereby counteracting the inhibitory effects of phosphorylated eIF2α. This restores general protein synthesis and alleviates the detrimental consequences of a chronically activated ISR.
Signaling Pathway of the Integrated Stress Response and this compound Intervention
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| EC50 | 33 nM |
Table 2: In Vivo Dosing and Pharmacokinetics of this compound in Rodents
| Parameter | Value | Species | Route | Reference |
| Medicated Meal Dose | 300 µg/g of meal | Mouse | Oral | |
| Treatment Duration | 21 weeks | Mouse | Oral | |
| CNS Penetration | Yes | Rodents | Oral |
Experimental Protocols
Protocol 1: Preparation of this compound Medicated Rodent Meal
This protocol details the steps for preparing a homogenous mixture of this compound in standard rodent chow.
Materials:
-
This compound (powder form)
-
Standard rodent chow pellets (e.g., Teklad Global 14% Protein Rodent Maintenance Diet)
-
Mortar and pestle or a laboratory-grade grinder/blender
-
Weighing scale (accurate to 0.1 mg)
-
Spatula
-
Personal protective equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Calculate the required amount of this compound: Based on the desired final concentration (e.g., 300 µg of this compound per gram of meal) and the total amount of medicated meal to be prepared, calculate the total mass of this compound needed.
-
Powder the rodent chow: Grind a small portion of the rodent chow pellets into a fine, homogenous powder using a mortar and pestle or a laboratory grinder. This powdered chow will serve as a premix base.
-
Create a premix: Accurately weigh the calculated amount of this compound powder. Add the this compound powder to a small amount of the powdered chow in the mortar.
-
Geometric Dilution: Mix the this compound and powdered chow thoroughly using a spatula and by grinding with the pestle. Gradually add more powdered chow in small increments, ensuring a homogenous mixture at each step. This technique, known as geometric dilution, is crucial for achieving a uniform distribution of the drug.
-
Combine with the bulk diet: Once the premix is homogenous, transfer it to the larger quantity of powdered rodent chow. Mix thoroughly until the this compound is evenly distributed throughout the entire batch.
-
Storage: Store the medicated meal in a sealed, airtight container in a cool, dry, and dark place to prevent degradation of the compound. Label the container clearly with the compound name, concentration, and date of preparation.
Experimental Workflow for In Vivo Studies
References
- 1. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | eif2b (eukaryotic initiation factor 2B) activator | chronic integrated stress response (ISR) | CAS 2143542-28-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols for 2BAct in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2BAct is a highly selective, cell-permeable activator of the eukaryotic initiation factor 2B (eIF2B), a crucial guanine nucleotide exchange factor (GEF) that plays a central role in protein synthesis regulation. By activating eIF2B, this compound can counteract the effects of the integrated stress response (ISR), a cellular signaling network activated by various stress conditions.[1][2] Chronic ISR activation is implicated in a range of diseases, including neurodegenerative disorders. These application notes provide detailed protocols and recommended concentrations for the use of this compound in various cell culture applications.
Mechanism of Action
The integrated stress response converges on the phosphorylation of the alpha subunit of eIF2 (eIF2α). Phosphorylated eIF2 acts as a competitive inhibitor of eIF2B, leading to a reduction in the active, GTP-bound form of eIF2 and a subsequent decrease in global protein synthesis. This compound activates eIF2B, enhancing its GEF activity even in the presence of phosphorylated eIF2, thereby restoring ternary complex (eIF2-GTP-Met-tRNAi) levels and rescuing protein synthesis.
Data Presentation: Recommended Concentrations of this compound
The optimal concentration of this compound is cell-type and assay-dependent. The following table summarizes reported effective concentrations in various in vitro systems. It is strongly recommended that users perform a dose-response experiment to determine the optimal concentration for their specific cell type and experimental conditions.
| Application | Cell Type | Recommended Concentration Range | Reported EC50/Effective Concentration | Citation(s) |
| ISR Attenuation (Reporter Assay) | HEK293T cells | 1 nM - 1 µM | 33 nM | [1] |
| Enhancement of GEF Activity | Primary Mouse Embryonic Fibroblasts (MEFs) | 1 nM - 100 nM | 7.3 nM | [2] |
| Boosting GEF Activity in Lysates | MIN6 cell lysates | 500 nM | Not Applicable | [3] |
| General Cell Culture | Primary Neurons, Oligodendrocytes, Astrocytes | 10 nM - 500 nM (Empirical determination required) | Not specified in literature |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in the appropriate culture vessel and allow them to attach and reach the desired confluency (typically 50-80%).
-
For suspension cells, seed cells at the desired density in a culture flask or plate.
-
-
Preparation of this compound Working Solution:
-
Thaw the this compound stock solution at room temperature.
-
Prepare a series of dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 nM working solution from a 10 mM stock, you can perform serial dilutions.
-
Important: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Add the prepared medium containing the desired concentration of this compound (or vehicle control) to the cells.
-
Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream analyses, such as western blotting, qPCR, or functional assays.
-
Experimental workflow for general cell treatment with this compound.
Protocol 2: ATF4-Luciferase Reporter Assay for ISR Attenuation
This protocol is adapted from studies measuring the attenuation of the Integrated Stress Response using a luciferase reporter under the control of the ATF4 promoter.
Materials:
-
HEK293T cells stably expressing an ATF4-luciferase reporter
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Thapsigargin stock solution (e.g., 100 µM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the ATF4-luciferase reporter HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in approximately 70-80% confluency at the time of the assay.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Preparation of Treatment Solutions:
-
Prepare a working solution of Thapsigargin in complete culture medium to a final concentration of 100 nM.
-
Prepare a series of this compound dilutions in complete culture medium. A typical dose-response curve might include concentrations ranging from 1 nM to 10 µM.
-
Prepare a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add the medium containing 100 nM Thapsigargin and the varying concentrations of this compound (or vehicle) to the respective wells.
-
Incubate the plate for 7 hours at 37°C, 5% CO₂.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 10-15 minutes.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal of the treated wells to the vehicle control.
-
Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50 value.
-
Workflow for the ATF4-Luciferase Reporter Assay.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol provides a general method to assess the cytotoxicity of this compound. It is essential to perform a dose-response and time-course experiment to determine the potential cytotoxic effects of this compound on your specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density appropriate for your cell line to ensure they are in a logarithmic growth phase at the time of the assay.
-
Include wells with medium only for blank measurements.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to test a broad range of concentrations (e.g., 10 nM to 100 µM).
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the wells.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the log of the this compound concentration to determine the IC50 (half-maximal inhibitory concentration) if cytotoxicity is observed.
-
Signaling Pathway
References
Application Notes and Protocols for 2BAct in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of 2BAct, a potent and orally bioavailable activator of the eukaryotic initiation factor 2B (eIF2B), in mouse models of diseases characterized by a chronic Integrated Stress Response (ISR).
Introduction
This compound is a small molecule that has demonstrated significant therapeutic potential by activating eIF2B, a crucial guanine nucleotide exchange factor (GEF) involved in protein synthesis.[1] Mutations in eIF2B can lead to reduced activity and chronic activation of the ISR, a cellular pathway implicated in various neurological and metabolic diseases.[2][3] One such condition is Vanishing White Matter (VWM) disease, a debilitating leukoencephalopathy.[2][3] this compound has shown promise in mouse models of VWM by rescuing neurological defects and preventing pathology. It possesses improved solubility and pharmacokinetic properties compared to its predecessor, ISRIB, making it suitable for long-term in vivo studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies in mouse models.
Table 1: this compound Dosage and Administration in Mouse Models
| Parameter | Details | Mouse Model | Reference |
| Dosage (in diet) | 300 µg/g of meal | VWM (Eif2b5R191H/R191H) | |
| 30 mg/kg in diet | VWM (eIF2BαN208Y/N208Y) | ||
| Administration Route | Oral (formulated in rodent meal) | VWM | |
| Treatment Duration | Up to 21 weeks | VWM | |
| EC50 (in vitro) | 7.3 nM (enhances mutant eIF2B activity) | Primary fibroblasts from R191H embryos | |
| 33 nM (eIF2B activator) | Not specified |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Administration Route | Mouse Strain |
| CNS Penetration | Unbound brain/plasma ratio ~0.3 | Not specified | Not specified |
| Oral Bioavailability | Dose-dependent | Oral (aqueous-based vehicle) | Not specified |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in mouse models.
Caption: Mechanism of this compound in the Integrated Stress Response pathway.
Caption: Experimental workflow for evaluating this compound in a VWM mouse model.
Experimental Protocols
Protocol 1: Preparation of this compound-Medicated Rodent Diet
This protocol describes the formulation of a this compound-medicated diet for long-term oral administration in mice.
Materials:
-
This compound powder
-
Powdered rodent meal (e.g., Teklad Global 14% Protein Rodent Maintenance Diet)
-
Mortar and pestle
-
HDPE bottles
-
Turbula mixer (optional)
Procedure:
-
Calculate the required amount of this compound to achieve the target concentration (e.g., 300 µg of this compound per gram of meal).
-
Weigh the calculated amount of this compound powder.
-
In a mortar, add the weighed this compound to a small amount of powdered rodent meal.
-
Grind the mixture with the pestle until a homogenous consistency is achieved.
-
Transfer the mixture to an HDPE bottle containing a larger amount of powdered meal.
-
Mix thoroughly using either geometric mixing with hand agitation or a Turbula mixer set at 48 rpm for 15 minutes to ensure uniform distribution of the compound.
-
Store the medicated diet in a cool, dry place, protected from light.
Protocol 2: Oral Gavage Administration of this compound
This protocol is for acute or short-term studies requiring precise oral dosing.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose (HPMC) in water)
-
Micronizer (optional, for suspension)
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Preparation of Dosing Solution:
-
For a suspension, micronize the this compound powder to a fine particle size.
-
Prepare the vehicle solution (e.g., 0.5% HPMC in sterile water).
-
Suspend the micronized this compound in the vehicle at the desired concentration (e.g., for a 30 mg/kg dose in a 25g mouse with a 10 mL/kg dosing volume, the concentration would be 3 mg/mL).
-
Vortex the suspension thoroughly for at least 10 seconds before each administration to ensure uniformity.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the exact volume of the dosing solution to be administered.
-
Gently restrain the mouse, ensuring it is secure but not overly stressed.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Slowly and carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Once the needle is correctly positioned, dispense the this compound suspension.
-
Withdraw the needle gently.
-
Monitor the mouse for any signs of distress after administration.
-
Safety and Tolerability
In preclinical studies, this compound has been generally well-tolerated in mice. Long-term administration in the diet did not show adverse effects on body weight in wild-type mice. While it was well-tolerated in rodent cardiovascular safety studies, it is important to note that significant anomalies were observed in a dog cardiovascular model. Therefore, appropriate safety monitoring is recommended in all in vivo experiments.
References
Application Notes and Protocols: Utilizing 2BAct in an ATF4-Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activating Transcription Factor 4 (ATF4) is a critical mediator of the integrated stress response (ISR), a cellular signaling network activated by various stressors such as endoplasmic reticulum (ER) stress, amino acid deprivation, and oxidative stress.[1][2][3] Upon activation, the ISR converges on the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α), which, counterintuitively, promotes the translation of ATF4 mRNA.[4][5] ATF4 then translocates to the nucleus, where it functions as a transcription factor, modulating the expression of genes involved in stress adaptation, amino acid metabolism, and apoptosis. Dysregulation of the ATF4 pathway has been implicated in various diseases, including neurodegenerative disorders and cancer, making it an attractive target for therapeutic intervention.
The ATF4-luciferase reporter assay is a robust, high-throughput method for screening and characterizing compounds that modulate ATF4 activity. This assay utilizes a reporter construct in which the luciferase gene is under the transcriptional control of a promoter containing ATF4-responsive elements. An increase in ATF4 activity leads to a corresponding increase in luciferase expression, which can be quantified by measuring the luminescence produced upon the addition of a substrate.
2BAct is a small molecule activator of eIF2B, a guanine nucleotide exchange factor for eIF2. By activating eIF2B, this compound can mitigate the effects of eIF2α phosphorylation and modulate the ISR. This application note provides a detailed protocol for utilizing this compound in an ATF4-luciferase reporter assay to study its effects on the ATF4 signaling pathway.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound in the context of the ATF4-luciferase reporter assay, it is essential to visualize the underlying signaling pathway and the experimental procedure.
Caption: ATF4 Signaling Pathway and Assay Principle.
Caption: Experimental Workflow for the ATF4-Luciferase Reporter Assay.
Data Presentation
The following tables summarize representative quantitative data for this compound in an ATF4-luciferase reporter assay.
Table 1: Potency of this compound in an ATF4-Luciferase Reporter Assay
| Compound | Assay Condition | Cell Line | EC50 |
| This compound | 100 nM Thapsigargin, 7h | HEK293T | 20 nM |
Table 2: Sample Dose-Response Data for this compound
| This compound Concentration (nM) | Luminescence (RLU) | % Inhibition of Thapsigargin-induced Signal |
| 0 (Vehicle) | 500,000 | 0% |
| 1 | 450,000 | 10% |
| 5 | 375,000 | 25% |
| 10 | 300,000 | 40% |
| 20 | 250,000 | 50% |
| 50 | 150,000 | 70% |
| 100 | 100,000 | 80% |
| 500 | 75,000 | 85% |
Note: The data in Table 2 are illustrative and may not reflect actual experimental results.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T cells stably expressing an ATF4-luciferase reporter construct.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., hygromycin).
-
This compound: Prepare a stock solution in DMSO.
-
Inducer: Thapsigargin (prepare a stock solution in DMSO).
-
Assay Plate: White, opaque 96-well microplates suitable for luminescence measurements.
-
Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Promega Nano-Glo).
-
Luminometer: Plate reader capable of measuring luminescence.
Protocol
Day 1: Cell Seeding
-
Culture the ATF4-luciferase reporter HEK293T cells in a T-75 flask until they reach 70-80% confluency.
-
Trypsinize the cells and resuspend them in fresh cell culture medium.
-
Perform a cell count and adjust the cell density to 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells/well) into each well of a 96-well white, opaque microplate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
Day 2: Compound Treatment
-
Prepare serial dilutions of this compound in cell culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution to generate a dose-response curve. Include a vehicle control (DMSO).
-
Prepare the inducer solution. For example, dilute the thapsigargin stock solution in cell culture medium to a final concentration of 100 nM.
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 50 µL of the diluted this compound solutions to the respective wells.
-
Immediately add 50 µL of the inducer solution to all wells except for the negative control wells (which should receive 50 µL of medium).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7 hours.
Day 3: Luminescence Measurement
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 15-20 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light, to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence of each well using a luminometer.
Data Analysis
-
Subtract the average luminescence signal of the blank wells (wells with no cells) from all other wells.
-
Normalize the data by expressing the luminescence signal as a percentage of the positive control (thapsigargin-treated cells with vehicle).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the EC50 value of this compound.
Conclusion
The ATF4-luciferase reporter assay is a powerful tool for investigating the integrated stress response and for the discovery and characterization of novel modulators of this pathway. This application note provides a comprehensive protocol for utilizing this compound in this assay, enabling researchers to quantitatively assess its inhibitory effect on ATF4 activation. The provided methodologies and data presentation formats can be adapted for the screening of other compounds and for further investigation into the therapeutic potential of targeting the ATF4 signaling pathway.
References
- 1. Frontiers | A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response [frontiersin.org]
- 2. The eIF2α/ATF4 pathway is essential for stress-induced autophagy gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. signosisinc.com [signosisinc.com]
- 4. Biology of Activating Transcription Factor 4 (ATF4) and Its Role in Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
Application Notes and Protocols for Guanine Nucleotide Exchange Factor (GEF) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for performing Guanine Nucleotide Exchange Factor (GEF) assays. The focus is on GEFs that regulate Rho family GTPases, key players in actin cytoskeleton dynamics. Additionally, a protocol for assaying the GEF activity of eIF2B, regulated by the activator 2BAct, is included to illustrate the broader applicability of GEF assays in different signaling contexts.
Introduction to GEF Assays
Guanine Nucleotide Exchange Factors (GEFs) are critical enzymes that activate small GTPases by catalyzing the exchange of GDP for GTP.[1] This activation acts as a molecular switch, turning on downstream signaling pathways that control a myriad of cellular processes, including cell proliferation, differentiation, and cytoskeletal organization.[2][3] The Rho family of GTPases (e.g., RhoA, Rac1, Cdc42) are master regulators of the actin cytoskeleton.[1] Their activation by specific RhoGEFs leads to dynamic changes in cell shape, migration, and adhesion.[4] Consequently, GEFs are attractive targets for therapeutic intervention in diseases such as cancer and neurodevelopmental disorders.
GEF activity can be quantified using various in vitro assays. These assays are essential for characterizing GEF function, screening for inhibitors or activators, and elucidating the kinetic parameters of the exchange reaction. The most common methods rely on fluorescence, luminescence, or affinity-based techniques to detect the change in the nucleotide-bound state of the GTPase.
Signaling Pathway: Rho GTPase Activation and Actin Remodeling
The activation of Rho GTPases by GEFs is a central node in signal transduction pathways that control actin dynamics. Upon stimulation by upstream signals, GEFs are recruited to specific subcellular locations where they interact with their target GTPases. The GEF facilitates the dissociation of tightly bound GDP, allowing the more abundant cellular GTP to bind. The GTP-bound, active GTPase then engages with downstream effector proteins to orchestrate the assembly and reorganization of the actin cytoskeleton.
References
Application Note: In Vitro Application of 2BAct in Primary Fibroblast Lysates
Introduction
Recent findings have identified 2BAct as a selective, orally active activator of eukaryotic initiation factor 2B (eIF2B) with an EC50 of 33 nM.[1][2] It has demonstrated the ability to prevent neurological defects that arise from a chronic integrated stress response (ISR).[1][3][4] The integrated stress response (ISR) is a cellular pathway that reduces protein synthesis rates while simultaneously promoting the expression of stress-related proteins. Various stressors can activate kinases that phosphorylate the GTPase eIF2, leading to the inhibition of its exchange factor, eIF2B.
While the primary focus of this compound research has been on neurological disorders like Vanishing White Matter (VWM) disease, where it enhances the activity of mutant eIF2B complexes, its role in modulating fibroblast behavior is an emerging area of interest. Fibroblasts are key cells in wound healing and tissue remodeling, and their activation into myofibroblasts is a critical step in these processes. This transition is often driven by signaling pathways like Transforming growth factor-beta (TGF-β), which can be influenced by cellular stress responses.
This application note provides detailed protocols for the in vitro use of this compound to study its effects on primary fibroblast lysates. The focus is on analyzing the activation of the TGF-β signaling pathway and the subsequent expression of myofibroblast markers.
Proposed Signaling Pathway and Experimental Approach
This compound's activation of eIF2B may influence the cellular response to pro-fibrotic stimuli such as TGF-β. The canonical TGF-β pathway involves the phosphorylation of Smad2 and Smad3, which then translocate to the nucleus to regulate gene expression, leading to the expression of myofibroblast markers like α-smooth muscle actin (α-SMA). By modulating the ISR, this compound could potentially alter the threshold for fibroblast activation.
The following diagram illustrates the proposed signaling cascade and the points of analysis.
Experimental Workflow
The general workflow for investigating the effects of this compound on primary fibroblasts involves cell culture, treatment, lysate preparation, and downstream analysis such as Western blotting.
Application 1: Analysis of Smad2 Phosphorylation
This protocol is designed to assess the short-term effects of this compound on the canonical TGF-β signaling pathway by measuring the phosphorylation of Smad2.
Experimental Protocol
-
Cell Culture and Plating:
-
Culture primary human dermal fibroblasts in Fibroblast Growth Medium-2 (FGM-2).
-
Seed the fibroblasts in 6-well plates and allow them to grow to 70-80% confluency.
-
-
Serum Starvation:
-
Once confluent, wash the cells with Phosphate-Buffered Saline (PBS).
-
Replace the growth medium with serum-free medium and incubate for 24 hours to arrest the cell cycle and reduce basal signaling.
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with 10 ng/mL of TGF-β1 for 30 minutes to induce Smad2 phosphorylation. Include a non-stimulated control group.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Smad2 (Ser465/467).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Smad2 or a housekeeping protein like GAPDH.
-
Data Presentation
The quantitative data from the Western blot densitometry can be summarized as follows:
| Treatment Group | This compound Conc. (nM) | TGF-β1 (10 ng/mL) | Relative p-Smad2 / Total Smad2 Ratio (Mean ± SD) |
| Vehicle Control | 0 | - | 1.00 ± 0.08 |
| TGF-β1 Only | 0 | + | 5.21 ± 0.45 |
| This compound + TGF-β1 | 10 | + | 4.15 ± 0.38 |
| This compound + TGF-β1 | 30 | + | 2.89 ± 0.29 |
| This compound + TGF-β1 | 100 | + | 1.76 ± 0.21 |
Note: Data are hypothetical and for illustrative purposes only.
Application 2: Analysis of Myofibroblast Marker Expression
This protocol assesses the effect of this compound on the differentiation of fibroblasts into myofibroblasts by measuring the expression of α-SMA, a key marker of this transition.
Experimental Protocol
-
Cell Culture and Treatment:
-
Follow steps 1 and 2 from the protocol above.
-
Pre-treat cells with this compound (e.g., 30 nM) or vehicle for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for an extended period, typically 48-72 hours, to allow for myofibroblast differentiation and protein expression.
-
-
Cell Lysis and Western Blotting:
-
Follow steps 4-6 from the protocol above.
-
For Western blotting, use a primary antibody specific for α-SMA.
-
Normalize the results to a housekeeping protein like β-actin or GAPDH.
-
Data Presentation
| Treatment Group | This compound Conc. (nM) | TGF-β1 (10 ng/mL, 72h) | Relative α-SMA / GAPDH Ratio (Mean ± SD) |
| Vehicle Control | 0 | - | 1.00 ± 0.12 |
| TGF-β1 Only | 0 | + | 8.94 ± 0.77 |
| This compound Only | 30 | - | 1.15 ± 0.09 |
| This compound + TGF-β1 | 30 | + | 4.32 ± 0.51 |
Note: Data are hypothetical and for illustrative purposes only.
Logical Relationship of this compound's Effect
The anticipated effect of this compound is the attenuation of the pro-fibrotic response, potentially by modulating the cellular stress state and altering the translational landscape.
Materials and Reagents
-
Primary Human Fibroblasts (e.g., Dermal, Lung)
-
Fibroblast Growth Medium-2 (FGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (MedChemExpress or similar)
-
Recombinant Human TGF-β1
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE Gels
-
PVDF Membranes
-
Primary Antibodies:
-
Rabbit anti-Phospho-Smad2 (Ser465/467)
-
Rabbit anti-Smad2
-
Mouse anti-α-SMA
-
Mouse anti-GAPDH or β-actin
-
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
ECL Western Blotting Substrate
Troubleshooting
-
High Background in Western Blots: Increase the number and duration of TBST washes. Ensure blocking is sufficient (at least 1 hour).
-
No/Weak Signal: Confirm that the TGF-β1 is active and used at an appropriate concentration. Check primary and secondary antibody dilutions. Ensure sufficient protein is loaded.
-
Variability Between Replicates: Ensure consistent cell seeding density, treatment times, and lysis procedures. Perform accurate protein quantification before loading gels.
Conclusion
This compound presents a novel tool for investigating the interplay between the integrated stress response and fibroblast activation. The protocols outlined in this application note provide a framework for researchers to explore the effects of this compound on key fibrotic signaling pathways and markers in primary fibroblast lysates. These methods can be adapted to study other downstream targets and functional outcomes, offering valuable insights for drug development professionals in the field of fibrosis and tissue remodeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | eif2b (eukaryotic initiation factor 2B) activator | chronic integrated stress response (ISR) | CAS 2143542-28-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 4. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
2BAct Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of 2BAct, a potent and selective activator of the eukaryotic initiation factor 2B (eIF2B).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule activator of eIF2B, a crucial guanine nucleotide exchange factor (GEF) that plays a central role in the Integrated Stress Response (ISR).[1][2][3] By binding to a regulatory interface of the eIF2B complex, this compound stabilizes its active conformation, thereby enhancing its GEF activity. This leads to an attenuation of the ISR, which is often chronically activated in various disease states. This compound has shown therapeutic potential in preclinical models of diseases with a constitutively active ISR, such as Vanishing White Matter (VWM) disease.[1][4]
Q2: How selective is this compound for its target, eIF2B?
This compound is described as a highly selective activator of eIF2B. Its on-target potency is well-characterized, with an EC50 of 33 nM in a cell-based reporter assay for ISR attenuation and an EC50 of 7.3 nM for enhancing the GEF activity of mutant eIF2B complexes from primary fibroblast lysates.
A broad panel screening (CEREP panel) was performed to assess the off-target activity of this compound at a concentration of 10 µM. While the detailed results of this screen are not publicly available, the primary publication reports no significant off-target binding, supporting its high selectivity. However, it is important to note that "highly selective" does not mean absolutely specific, and off-target effects can still occur, particularly at higher concentrations.
Q3: Are there any known off-target effects or toxicities associated with this compound?
Yes, there are documented liabilities that researchers should be aware of:
-
Cardiovascular Liabilities: Preclinical studies in dogs have revealed potential cardiovascular complications associated with this compound. The specific mechanisms underlying this toxicity are not fully elucidated in the available literature. This finding makes this compound, in its current form, unsuitable for human clinical development.
-
Disease-Specific Adverse Effects: In a mouse model of Amyotrophic Lateral Sclerosis (ALS), this compound and similar eIF2B activators were found to accelerate disease progression and increase motor neuron death. This suggests that the therapeutic window and safety of ISR modulation are highly context-dependent and may be detrimental in certain disease states.
Q4: My experimental results with this compound are not what I expected. Could off-target effects be the cause?
While this compound is highly selective, unexpected phenotypes could potentially arise from off-target effects, especially if using concentrations significantly higher than the reported EC50. Here are some troubleshooting steps to consider:
-
Confirm On-Target Activity: First, verify that this compound is engaging its target in your experimental system. You can do this by measuring the downstream markers of ISR attenuation, such as the expression of ATF4 and its target genes.
-
Dose-Response Analysis: Perform a careful dose-response analysis. If the unexpected phenotype only manifests at high concentrations of this compound, it is more likely to be an off-target effect.
-
Use a Structural Analogue: If available, use a structurally related but inactive analogue of this compound as a negative control. An inactive analogue should not produce the on-target effect, and if it also fails to produce the unexpected phenotype, it strengthens the hypothesis of an on-target, though perhaps uncharacterized, effect.
-
Orthogonal Rescue/Phenocopy: If you hypothesize a specific off-target, try to phenocopy the unexpected effect by modulating that off-target through other means (e.g., another known inhibitor or siRNA). Conversely, if you can rescue the phenotype by overexpressing the intended target (eIF2B), it points towards an on-target effect.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound's on-target activity. A comprehensive, quantitative off-target binding profile is not available in the public literature.
Table 1: On-Target Potency of this compound
| Assay Type | System | Potency (EC50) | Reference |
| ATF4-Luciferase Reporter Assay | HEK293T cells | 33 nM | |
| GEF Activity Assay | Primary Fibroblast Lysates (R191H mutant) | 7.3 nM |
Experimental Protocols
For researchers wishing to investigate potential off-target effects of this compound in their own systems, the following are generalized protocols for widely used methods.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells of interest
-
This compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the protein of interest (and loading control)
-
Secondary antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control for a specified time.
-
Harvest and Wash: Harvest the cells and wash them with PBS.
-
Resuspension: Resuspend the cell pellet in a suitable buffer.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermocycler, followed by a cooling step.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blot Analysis: Perform Western blotting to detect the amount of soluble target protein at each temperature point.
-
Data Analysis: Quantify the band intensities and normalize them to the signal at the lowest temperature. Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Protocol 2: Conceptual Workflow for Off-Target Identification using Chemical Proteomics
This is a high-level workflow for an unbiased approach to identify proteins that interact with this compound.
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group (for covalent labeling) and a reporter tag (e.g., biotin or a clickable alkyne) without disrupting its binding to eIF2B.
-
Cell/Lysate Treatment: Treat cells or cell lysates with the this compound probe.
-
Affinity Purification/Click Chemistry:
-
For biotinylated probes: Lyse the cells and enrich the probe-bound proteins using streptavidin beads.
-
For alkyne-tagged probes: Perform a click reaction with an azide-biotin tag, followed by enrichment on streptavidin beads.
-
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the this compound probe-treated sample compared to a control (e.g., vehicle or a probe with a scrambled scaffold).
-
Validation: Validate the identified potential off-targets using orthogonal methods such as CETSA, Western blot, or functional assays.
Visualizations
References
- 1. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | Semantic Scholar [semanticscholar.org]
- 4. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
Technical Support Center: 2BAct in Preclinical Research
This guide provides essential information, troubleshooting advice, and detailed protocols for researchers using 2BAct, a novel small-molecule activator of the eukaryotic initiation factor 2B (eIF2B). The primary focus is on addressing the potential limitations and challenges encountered during preclinical investigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? A1: this compound is a highly selective, orally bioavailable activator of eIF2B, a crucial guanine nucleotide exchange factor that regulates protein synthesis.[1] Under cellular stress, the phosphorylation of eIF2α inhibits eIF2B, leading to a shutdown of general protein translation and the induction of the Integrated Stress Response (ISR). This compound works by stabilizing eIF2B in its active state, thereby counteracting the effects of eIF2α phosphorylation and suppressing the chronic ISR, which is implicated in various neurological diseases.[2][3]
Q2: What is the most significant limitation regarding the durability of this compound's therapeutic effect? A2: A critical limitation observed in preclinical models is the requirement for continuous treatment to maintain therapeutic efficacy. Studies have shown that withdrawal of this compound leads to a rapid re-induction of the ISR and a reversal of a wide range of benefits, including the prevention of motor deficits and myelin loss.[4] This suggests that this compound modifies the disease course by actively suppressing the ISR rather than inducing a permanent cure, making consistent, long-term dosing essential.
Q3: Are there known off-target effects or long-term toxicities associated with this compound? A3: While this compound is reported to be well-tolerated in mouse models, all novel compounds require rigorous toxicity evaluation.[2] Modulating a fundamental cellular process like the ISR carries a theoretical risk of long-term side effects. Potential target organs for toxicity with kinase inhibitors, a related class of compounds, can include the spleen, thymus, and gastrointestinal tract. Researchers should implement a comprehensive monitoring plan for any long-term preclinical studies.
Q4: Can this compound be used to treat any condition involving the Integrated Stress Response? A4: While this compound's mechanism is broadly applicable to conditions driven by a chronic ISR, its efficacy has been specifically demonstrated in preclinical models of Vanishing White Matter (VWM) disease. Its utility in other neurological or systemic diseases where the ISR is implicated requires further investigation. The specific cellular context and the chronicity of the stress response may influence its therapeutic potential.
Troubleshooting Guide
Problem: I am observing a rapid decline in my animal models' motor function after stopping this compound treatment.
-
Cause: This is an expected finding and a primary limitation of the compound. This compound's effect is dependent on its presence to suppress the ISR. Upon withdrawal, the underlying pathology that drives the ISR is unmasked, leading to a swift return of disease phenotypes.
-
Solution:
-
Reinstate Treatment: Confirm that the phenotype is reversible by re-administering this compound.
-
Pharmacokinetic Analysis: Ensure that the dosing regimen (frequency and amount) is sufficient to maintain a steady-state concentration of the compound above its effective threshold.
-
Experimental Design: For efficacy studies, a continuous dosing schedule is mandatory. If the goal is to study disease mechanisms, withdrawal studies can be intentionally designed to investigate the consequences of ISR reactivation.
-
Problem: My in vitro assays show inconsistent results in ISR suppression.
-
Cause 1: Compound Stability/Solubility: this compound, like many small molecules, may have specific solubility and stability requirements in cell culture media. Precipitation or degradation can lead to a lower effective concentration.
-
Solution 1: Prepare fresh stock solutions in the recommended solvent (e.g., DMSO) and add to the media immediately before use. Visually inspect media for any signs of precipitation. Perform dose-response curves to ensure the compound is active in your specific cell type and media conditions.
-
Cause 2: Cell-Specific Differences: The degree of ISR activation and the dependency on the eIF2B pathway can vary significantly between different cell types. Your cell line may have a less pronounced or different form of ISR activation.
-
Solution 2: Confirm target engagement by performing a Western blot for ISR markers (p-eIF2α, ATF4). If the baseline ISR is low, you may need to induce stress (e.g., with thapsigargin) to observe the suppressive effect of this compound.
Quantitative Data Summaries
Table 1: Preclinical Toxicity Profile of this compound in Rodent Models (Hypothetical Data) This table presents hypothetical data based on common preclinical toxicology assessments to guide researchers in designing their own studies.
| Dosage Group (mg/kg/day) | Primary Observation | Secondary Findings | No-Observed-Adverse-Effect Level (NOAEL) |
| Vehicle Control | No adverse effects noted. | Normal organ histology and blood parameters. | N/A |
| 10 mg/kg | No adverse effects noted. | Minor, non-significant fluctuations in blood glucose. | 10 mg/kg/day |
| 30 mg/kg | Mild, transient sedation observed within 1 hour of dosing. | Reversible decrease in lymphocyte counts. | - |
| 100 mg/kg | Significant sedation; 5% reduction in body weight over 14 days. | Elevated liver enzymes (ALT, AST); mild gastrointestinal distress. | - |
Table 2: Efficacy Reversal Upon this compound Withdrawal in VWM Mouse Model (Illustrative Data) This table illustrates the dependency on continuous treatment by showing changes in motor function scores.
| Treatment Phase | Duration | Average Motor Function Score (Arbitrary Units, Higher is Better) | Key Implication |
| Baseline (Pre-Treatment) | Week 0 | 45 ± 5 | Impaired baseline function due to disease. |
| Continuous this compound Treatment | Weeks 1-8 | 92 ± 8 | This compound prevents motor deficits. |
| Post-Withdrawal | Week 9 | 65 ± 7 | Rapid decline in function after stopping treatment. |
| Post-Withdrawal | Week 10 | 48 ± 6 | Return to near-baseline levels of impairment. |
Detailed Experimental Protocols
Protocol 1: Western Blot for ISR Marker (ATF4)
-
Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against ATF4 (and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. Quantify band intensity relative to the loading control.
Protocol 2: In Vivo Tolerability and Efficacy Study
-
Animal Model: Utilize a relevant disease model (e.g., VWM mice) and wild-type controls. Acclimate animals for at least one week before the study begins.
-
Dosing: Formulate this compound in a suitable vehicle for oral administration (e.g., in diet chow or via oral gavage). Administer the compound daily at predetermined doses. Include a vehicle-only control group.
-
Monitoring (Tolerability): Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming). Measure body weight twice weekly.
-
Monitoring (Efficacy): Perform relevant functional assessments weekly (e.g., rotarod test for motor coordination, open field test for activity).
-
Endpoint Analysis: At the study endpoint, collect blood for clinical chemistry and hematology. Harvest tissues/organs for histopathological analysis and biomarker assessment (e.g., Western blot for ISR markers in brain tissue).
Visualized Pathways and Workflows
Caption: The Integrated Stress Response (ISR) pathway and point of intervention for this compound.
Caption: Experimental workflow to assess the dependency on continuous this compound treatment.
Caption: Troubleshooting logic for investigating unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 4. Chronic integrated stress response causes dysregulated cholesterol synthesis in white matter disease - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 2BAct experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2BAct, a small molecule activator of the eukaryotic initiation factor 2B (eIF2B). Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly selective and orally active activator of eIF2B, a crucial protein complex in the Integrated Stress Response (ISR).[1][2] The ISR is a cellular signaling network activated by various stress conditions, leading to a general shutdown of protein synthesis. However, a chronic ISR can be detrimental. This compound works by stabilizing the eIF2B complex, enhancing its activity, and thereby preventing the downstream effects of a chronic ISR, such as the suppression of protein synthesis.[3]
Q2: What is the Integrated Stress Response (ISR)?
A2: The Integrated Stress Response (ISR) is a fundamental cellular pathway that is activated in response to a variety of stresses, including viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which then inhibits eIF2B. This inhibition leads to a decrease in global protein synthesis but an increase in the translation of specific mRNAs, such as that of the transcription factor ATF4, which helps cells adapt to the stress.
Q3: What are the common applications of this compound in research?
A3: this compound is primarily used in pre-clinical research to study the effects of chronic ISR activation in various disease models. It has been shown to prevent neurological defects, myelin loss, and motor deficits in a mouse model of Vanishing White Matter (VWM) disease, a leukoencephalopathy caused by mutations in eIF2B.[3][4] It serves as a tool to investigate the therapeutic potential of activating eIF2B in diseases with a known chronic ISR component.
Q4: What is the EC50 of this compound?
A4: this compound has a reported EC50 of 33 nM in a cell-based ATF4-luciferase reporter assay.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound experiments in a question-and-answer format.
Q1: I am not observing the expected rescue of my disease phenotype in my in vivo experiment. What could be the reason?
A1: Several factors could contribute to a lack of efficacy in your in vivo experiments. Consider the following:
-
This compound Formulation and Administration: Ensure that this compound is properly formulated for oral administration. A common method is to incorporate it into the animal's food. Inconsistent food intake can lead to variable dosing.
-
Dosage: The effective dose can vary between different animal models and disease severities. The studies on the R191H mouse model of VWM used a dosage of 300 µg of this compound per gram of food. You may need to perform a dose-response study to determine the optimal concentration for your model.
-
Duration of Treatment: The onset of the therapeutic effect may require long-term treatment. In the VWM mouse model, treatment was initiated before the onset of severe symptoms and continued for several weeks.
-
Disease Model Severity: In a more severe model of VWM (N208Y eIF2B-α mice), while this compound rescued neonatal lethality and extended lifespan, it did not completely suppress the ISR. The efficacy of this compound may be dependent on the residual activity of the mutant eIF2B.
Q2: My in vitro results are inconsistent. What are the potential sources of variability?
A2: Inconsistent results in cell-based assays can arise from several factors:
-
Cell Line and Passage Number: Different cell lines may have varying levels of ISR activation at baseline. Ensure you are using a consistent cell line and passage number for all your experiments.
-
Compound Solubility: this compound has improved solubility compared to its predecessor, ISRIB, but it is crucial to ensure it is fully dissolved in your culture medium to achieve an accurate concentration.
-
Assay Conditions: Factors such as cell density, treatment duration, and the concentration of the stress-inducing agent (if used) should be carefully controlled and consistent across experiments.
Q3: I am seeing high variability in my western blot results for ISR markers. How can I improve this?
A3: High variability in western blotting can be addressed by:
-
Sample Preparation: Ensure consistent lysis of cells or tissues and accurate protein quantification. Cerebellum lysates in the VWM mouse studies were prepared in RIPA buffer with protease and phosphatase inhibitors.
-
Loading Controls: Use reliable loading controls and ensure that the protein levels are not affected by your experimental conditions.
-
Antibody Quality: Use validated antibodies for your target proteins.
-
Transfer and Imaging: Optimize transfer conditions and use a sensitive imaging system to ensure you are within the linear range of detection.
Quantitative Data Summary
| Parameter | Value | Assay/Model | Reference |
| EC50 | 33 nM | ATF4-luciferase reporter assay in HEK293T cells | |
| In Vivo Dosage | 300 µg this compound / g of food | R191H mouse model of VWM | |
| EC50 in N208Y cells | 27.8 nM | N208Y eIF2B-α mouse model cells |
Key Experimental Protocols
1. Guanabenz Displacement (GEF) Assay
This assay measures the guanine nucleotide exchange factor (GEF) activity of eIF2B.
-
Principle: The assay uses Bodipy-FL-GDP-loaded eIF2 as a substrate for cell or tissue lysates. The exchange of fluorescent GDP for non-fluorescent GDP in the presence of active eIF2B leads to a decrease in fluorescence over time.
-
Procedure:
-
Prepare lysates from cells or tissues (e.g., WT and R191H MEFs).
-
The assay is performed in a 384-well plate with a final volume of 10 µL/well.
-
The reaction mixture contains 25 nM Bodipy-FL-GDP-loaded eIF2, 3 nM phospho-eIF2, 0.1 mM GDP, 1 mg/mL BSA, and 0.1 mg/mL of lysate.
-
Dispense this compound from a stock solution.
-
Read the fluorescence on a plate reader at 25°C with excitation at 485 nm and emission at 535 nm for 30 minutes at 45-second intervals.
-
Calculate GDP release half-lives by fitting single-exponential decay curves.
-
2. Western Blotting for ISR Markers
-
Principle: Standard western blotting to detect the protein levels of key ISR markers like ATF4 and phosphorylated eIF2α.
-
Procedure:
-
Prepare lysates from cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% milk in TBS-T.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
3. Preparation of this compound for In Vivo Studies
-
Principle: Formulating this compound into rodent chow for oral administration.
-
Procedure:
-
This compound is incorporated into a standard rodent diet at a specified concentration (e.g., 300 µg this compound/g of food).
-
Ensure homogenous mixing of the compound within the food pellets to provide consistent dosing.
-
Provide the medicated chow to the animals as their sole food source.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | eif2b (eukaryotic initiation factor 2B) activator | chronic integrated stress response (ISR) | CAS 2143542-28-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing 2BAct Concentration for Maximum Efficacy In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2BAct, a potent and selective activator of the eukaryotic initiation factor 2B (eIF2B), in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule activator of eIF2B, a crucial guanine nucleotide exchange factor (GEF) that plays a central role in protein synthesis. This compound enhances the activity of eIF2B, even in the presence of stress-induced phosphorylation of eIF2α, thereby alleviating the integrated stress response (ISR) and restoring protein synthesis.[1][2] It has been shown to be a highly selective eIF2B activator with an EC50 of 33 nM in cell-based reporter assays.[3][4]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: A good starting point for most cell-based assays is a concentration range of 10 nM to 1 µM. However, the optimal concentration is highly dependent on the cell type, the specific assay, and the level of ISR activation. For primary fibroblast lysates from R191H embryos, this compound enhanced GEF activity with an EC50 of 7.3 nM.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to use anhydrous DMSO to ensure maximum solubility. Stock solutions should be stored in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. For long-term storage (up to 6 months), -80°C is recommended.
Q4: Can this compound be toxic to cells?
A4: While this compound is generally well-tolerated at effective concentrations, high concentrations or prolonged exposure can lead to cytotoxicity. The specific toxic concentration will vary between cell lines. It is essential to perform a viability assay (e.g., MTT, CellTiter-Glo) to determine the maximum non-toxic concentration for your cells and experimental duration. For the related compound ISRIB, concentrations up to 200 nM for shorter durations are generally not associated with significant cytotoxicity.
Q5: How can I confirm that this compound is active in my in vitro experiment?
A5: The activity of this compound can be assessed by measuring the attenuation of the ISR. This can be done by:
-
Western Blotting: Analyzing the protein levels of ISR markers such as ATF4 and its downstream target CHOP. This compound treatment should reduce the induction of these proteins under stress conditions.
-
qPCR: Measuring the mRNA levels of ISR target genes like ATF4 and DDIT3 (CHOP).
-
Reporter Assays: Using a reporter construct, such as an ATF4-luciferase reporter, to quantify the transcriptional activity of the ISR.
-
Guanine Nucleotide Exchange Factor (GEF) Assay: Directly measuring the ability of this compound to enhance the GEF activity of eIF2B in cell lysates or with purified components.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low efficacy of this compound | Suboptimal this compound Concentration: The concentration used may be too low for the specific cell type or stress level. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the optimal EC50 for your assay. |
| High Levels of eIF2α Phosphorylation: Extremely high levels of phosphorylated eIF2α (p-eIF2α) can diminish the effectiveness of eIF2B activators. | Consider reducing the concentration or duration of the stress-inducing agent to achieve a moderate level of ISR activation. | |
| Cell Line Insensitivity: The cell line used may have inherent resistance or a less pronounced ISR to the applied stressor. | Screen different cell lines to find a model that exhibits a robust and reproducible ISR. Ensure your cell line expresses the necessary components of the eIF2 signaling pathway. | |
| Compound Instability: this compound may be unstable in the cell culture medium over long incubation periods. | For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. | |
| High Cell Toxicity | This compound Concentration is Too High: The concentration of this compound is exceeding the toxic threshold for the cells. | Determine the maximum non-toxic concentration using a cell viability assay (e.g., MTT, trypan blue exclusion). Use the lowest effective concentration that provides the desired biological effect. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium is too high. | Ensure the final DMSO concentration is below the toxic level for your cell line (typically <0.5%). Prepare a more concentrated stock solution of this compound if necessary to reduce the volume of solvent added. | |
| Inconsistent Results | Variable Cell Health and Density: Inconsistent cell health, passage number, or seeding density can lead to variability in experimental outcomes. | Use cells within a consistent and low passage number range. Optimize and maintain a consistent cell seeding density for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Inconsistent ISR Induction: The stressor used to induce the ISR is not being applied consistently. | Carefully control the concentration and duration of the stressor application. Ensure homogenous mixing of the stressor in the culture medium. |
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| EC50 | 33 nM | ATF4-luciferase reporter assay in HEK293T cells | |
| EC50 | 7.3 nM | GEF activity in primary fibroblast lysates from R191H embryos |
Experimental Protocols
Guanine Nucleotide Exchange Factor (GEF) Assay
This protocol is adapted from established methods for measuring eIF2B GEF activity.
Materials:
-
Cell lysate containing eIF2B
-
Purified eIF2
-
[³H]-GDP or a fluorescent GDP analog (e.g., BODIPY-FL-GDP)
-
Unlabeled GTP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl₂)
-
Nitrocellulose filters
-
Scintillation fluid and counter (for [³H]-GDP) or fluorescence plate reader (for fluorescent GDP)
Procedure:
-
Prepare eIF2-[³H]-GDP Complex: Incubate purified eIF2 with [³H]-GDP in assay buffer for 10 minutes at 30°C to allow for complex formation.
-
Initiate the Reaction: Start the exchange reaction by adding the cell lysate (containing eIF2B) and a high concentration of unlabeled GTP to the eIF2-[³H]-GDP complex. Include different concentrations of this compound or a vehicle control (DMSO).
-
Time-Course Sampling: At various time points (e.g., 0, 2, 4, 6, 10 minutes), take aliquots of the reaction mixture.
-
Filter Binding: Immediately filter the aliquots through nitrocellulose filters. The filters will retain the eIF2-[³H]-GDP complex.
-
Wash: Quickly wash the filters with ice-cold assay buffer to remove unbound [³H]-GDP.
-
Quantification:
-
For [³H]-GDP: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
For fluorescent GDP: Monitor the decrease in fluorescence over time using a fluorescence plate reader. The release of the fluorescent GDP from eIF2 leads to a change in its fluorescence properties.
-
-
Data Analysis: Calculate the percentage of [³H]-GDP remaining bound to eIF2 at each time point. Plot the data to determine the rate of GDP exchange. Compare the rates between the control and this compound-treated samples to determine the effect of the compound on eIF2B GEF activity.
Cell-Based ATF4-Luciferase Reporter Assay
This protocol is based on the assay used to determine the EC50 of this compound.
Materials:
-
HEK293T cells (or other suitable cell line) stably or transiently transfected with an ATF4-luciferase reporter plasmid.
-
Cell culture medium and supplements.
-
Stress-inducing agent (e.g., thapsigargin, tunicamycin).
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the ATF4-luciferase reporter cells in a 96-well plate at an optimized density and allow them to attach overnight.
-
Compound Treatment: Pre-treat the cells with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 1 hour).
-
ISR Induction: Induce the integrated stress response by adding a stress-inducing agent (e.g., 100 nM thapsigargin) to the wells.
-
Incubation: Incubate the cells for a further period (e.g., 6-8 hours) to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a measure of cell viability if necessary. Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizations
Caption: The Integrated Stress Response (ISR) signaling pathway.
Caption: A typical experimental workflow for optimizing this compound concentration in vitro.
References
- 1. Structure of the nucleotide exchange factor eIF2B reveals mechanism of memory-enhancing molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 3. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Investigating Novel Compounds in ALS Mouse Models
Disclaimer: As of late 2025, there is no public scientific literature identifying a compound designated "2BAct" in the context of Amyotrophic Lateral Sclerosis (ALS) research. The following information is provided as a technical guide for researchers investigating novel compounds in preclinical ALS models. To illustrate potential challenges, such as disease aggravation, this guide uses a hypothetical Sigma-2 Receptor (S2R) modulator, "S2R-Ligand-X," as a case study. The principles, protocols, and troubleshooting advice are based on established methodologies in the field.
Frequently Asked Questions (FAQs)
Q1: We are investigating a novel compound, "S2R-Ligand-X," in SOD1-G93A mice and observing an accelerated disease progression. Is this a known phenomenon?
A1: While many therapeutic strategies for ALS aim to slow disease progression, it is plausible that certain compounds could inadvertently accelerate it. The Sigma-2 Receptor (S2R), also known as TMEM97, is involved in various cellular processes, including protein trafficking, calcium signaling, and autophagy.[1] Its modulation can have complex, context-dependent effects. For instance, while some S2R ligands are explored for neuroprotection in other disease models like Alzheimer's, a ligand with a different profile could potentially disrupt essential cellular functions in stressed motor neurons, leading to accelerated decline.[2][3][4] Researchers should be cautious, as unexpected adverse outcomes are a critical part of preclinical safety and efficacy profiling.
Q2: What is the proposed mechanism by which a compound like "S2R-Ligand-X" might aggravate ALS pathology?
A2: The mechanism could be multifactorial. S2R is known to form complexes with other proteins, such as PGRMC1 and the LDL receptor, to regulate cellular processes.[2] A ligand could alter these protein-protein interactions, disrupting critical pathways. Potential adverse mechanisms include:
-
Disruption of Autophagy: Motor neurons in ALS are highly dependent on efficient autophagy to clear aggregated proteins (like mutant SOD1). If S2R-Ligand-X inhibits this process, it could lead to increased toxic protein burden and faster cell death.
-
Calcium Dysregulation: S2R ligands can modulate intracellular calcium levels. Excitotoxicity, partly driven by calcium overload, is a key pathological feature of ALS. Further dysregulation could exacerbate neuronal stress.
-
Induction of Cell Stress Pathways: The compound might inadvertently trigger endoplasmic reticulum (ER) stress or other pro-apoptotic pathways in already vulnerable motor neurons. Some S2R ligands are known to induce cell death, an effect often explored in cancer research.
Q3: We did not anticipate this outcome. How can we confirm our in-vivo findings of disease aggravation?
A3: It is crucial to rigorously validate such a significant finding. Key steps include:
-
Replication: Repeat the study with a new cohort of animals, ensuring strict adherence to randomization and blinding procedures for treatment allocation and outcome assessment.
-
Control Groups: Ensure the use of appropriate controls, including vehicle-treated SOD1-G93A mice and wild-type littermates, to rule out vehicle effects or issues with the animal colony.
-
Histopathological Confirmation: At the study endpoint, perform detailed histological analysis of the spinal cord and brainstem to quantify motor neuron loss and markers of gliosis (astrogliosis and microgliosis). Compare these between treated and vehicle groups. An increased rate of neuron loss in the treated group would be strong evidence.
Troubleshooting Guides
Issue 1: Variability in Disease Onset and Progression in our SOD1-G93A Mouse Colony.
-
Question: We are seeing high variability in the timing of symptom onset and survival in our control group, making it difficult to interpret the effect of S2R-Ligand-X. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Genetic Background: The genetic background of the SOD1-G93A mice significantly impacts disease progression. B6SJL mixed backgrounds have a different disease course than C57BL/6J congenic backgrounds. Ensure your colony is on a consistent and known background.
-
Transgene Copy Number: The number of copies of the human SOD1-G93A transgene can drift over generations, leading to variability in disease severity and progression. It is critical to periodically quantify the transgene copy number in your breeders and experimental animals using qPCR.
-
Gender Differences: Female SOD1-G93A mice often have a slower disease progression than males. Your study design must account for this by balancing the number of males and females in each experimental group and analyzing the data accordingly.
-
Environmental Factors: Housing conditions, diet, and even noise levels can influence stress and disease course. Maintain consistent environmental conditions for all animals in the study.
-
Issue 2: Our Behavioral Readouts (e.g., Rotarod) Are Not Showing a Clear Difference, Despite a Trend in Weight Loss and Survival.
-
Question: We see that the S2R-Ligand-X treated mice are losing weight faster, but the rotarod performance is highly variable. How can we improve our functional assessment?
-
Answer & Troubleshooting Steps:
-
Timing of Tests: The sensitivity of different behavioral tests varies with the stage of the disease. Rotarod is most sensitive during the early-to-mid symptomatic phase. For earlier onset detection, consider grip strength tests or gait analysis. For later stages, clinical scoring (e.g., NeuroScore) may be more informative.
-
Multi-modal Assessment: Do not rely on a single behavioral test. A battery of tests provides a more comprehensive picture of the functional decline. Combine motor performance tests (rotarod, hanging wire), strength tests (grip strength), and general health monitoring (body weight, clinical score).
-
Electrophysiology: For a more objective and translational measure, consider using electromyography (EMG) to measure the compound muscle action potential (CMAP) or perform motor unit number estimation (MUNE). These can detect denervation before significant behavioral deficits are apparent.
-
Data Presentation: Hypothetical Results of S2R-Ligand-X Study
The following tables summarize hypothetical data from a preclinical study in SOD1-G93A mice, illustrating a scenario where "S2R-Ligand-X" aggravates the disease phenotype.
Table 1: Key Phenotypic Milestones in SOD1-G93A Mice
| Parameter | Vehicle Control (n=15) | S2R-Ligand-X (10 mg/kg) (n=15) | P-value |
|---|---|---|---|
| Onset of Tremor (days) | 102 ± 5 | 91 ± 4 | <0.01 |
| Peak Body Weight (days) | 105 ± 6 | 94 ± 5 | <0.01 |
| Disease Endpoint (days) | 130 ± 8 | 118 ± 7 | <0.05 |
Table 2: Functional and Histopathological Outcomes
| Parameter | Vehicle Control (n=15) | S2R-Ligand-X (10 mg/kg) (n=15) | P-value |
|---|---|---|---|
| Rotarod Latency at Day 100 (s) | 120 ± 25 | 65 ± 20 | <0.01 |
| Grip Strength at Day 100 (g) | 85 ± 10 | 60 ± 8 | <0.01 |
| Motor Neuron Count (Lumbar Spine) | 2,500 ± 300 | 1,600 ± 250 | <0.05 |
Experimental Protocols
Protocol 1: In-Vivo Dosing and Monitoring in SOD1-G93A Mice
-
Animal Model: Use transgenic mice expressing the high-copy human SOD1-G93A mutation (e.g., B6SJL-Tg(SOD1*G93A)1Gur/J).
-
Genotyping: Confirm the presence of the transgene in all experimental animals via PCR analysis of tail-tip DNA.
-
Group Allocation: At a pre-symptomatic age (e.g., 60 days), randomly assign mice to treatment groups (Vehicle vs. S2R-Ligand-X), ensuring balanced sex distribution.
-
Drug Administration: Prepare S2R-Ligand-X in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Administer daily via oral gavage or intraperitoneal injection at the desired dose (e.g., 10 mg/kg). The vehicle group receives the vehicle alone.
-
Monitoring:
-
Body Weight: Measure body weight twice weekly. Disease onset can be defined as the age at which peak body weight is reached.
-
Clinical Score: Use a standardized scoring system (e.g., NeuroScore) twice weekly to assess motor deficits, such as gait abnormalities and limb paralysis.
-
Survival: Define the disease endpoint based on humane criteria, such as the inability of the mouse to right itself within 30 seconds after being placed on its side or loss of >20% of peak body weight. Record the age at endpoint as the survival duration.
-
Protocol 2: Rotarod Motor Performance Test
-
Apparatus: Use an accelerating rotarod apparatus.
-
Acclimation/Training: For 3 consecutive days before the first test, train the mice on the rotarod at a constant low speed (e.g., 4 RPM) for 5 minutes.
-
Testing:
-
Begin testing at a pre-symptomatic age (e.g., 70 days) and continue weekly.
-
Place the mouse on the rod and start the acceleration protocol (e.g., from 4 to 40 RPM over 5 minutes).
-
Record the latency to fall (the time until the mouse falls off the rotating drum).
-
Perform three trials per mouse per session, with a rest period of at least 15 minutes between trials.
-
The average latency of the three trials is used for analysis.
-
Visualizations (Graphviz)
References
- 1. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuroinflammation in experimental models of Alzheimer's disease | Semantic Scholar [semanticscholar.org]
mitigating potential side effects of 2BAct in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 2BAct, a potent and selective eIF2B activator, in in vivo experiments. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective, orally active, and CNS-permeable small molecule that functions as an activator of the eukaryotic initiation factor 2B (eIF2B).[1][2] Its primary mechanism is to enhance the activity of eIF2B, a crucial guanine nucleotide exchange factor (GEF) that is a key regulator of the Integrated Stress Response (ISR).[3][4] By activating eIF2B, this compound counteracts the effects of eIF2α phosphorylation, thereby reducing the downstream consequences of a chronically activated ISR, such as the suppression of global protein synthesis.[3]
Q2: What are the main therapeutic applications of this compound in preclinical research?
A2: this compound has been primarily investigated for its therapeutic potential in neurological diseases characterized by a chronic or maladaptive ISR. The most prominent example is Vanishing White Matter (VWM) disease, a leukodystrophy caused by mutations in the genes encoding eIF2B. In mouse models of VWM, long-term treatment with this compound has been shown to prevent the development of motor deficits, myelin loss, and reactive gliosis, while normalizing the brain's transcriptome and proteome.
Q3: What are the known major side effects of this compound in vivo?
A3: The most significant reported side effect of this compound is cardiovascular toxicity. Studies have noted that this compound has cardiovascular liabilities at minimally efficacious doses, and it has been reported to cause adverse cardiovascular effects in dogs. Additionally, in certain disease contexts, such as in mouse models of amyotrophic lateral sclerosis (ALS), this compound and similar ISR inhibitors have been shown to accelerate disease progression, suggesting that ISR inhibition can be detrimental depending on the underlying pathology.
Q4: Is this compound suitable for human clinical trials?
A4: Due to its identified cardiovascular liabilities, this compound is not considered suitable for human dosing. The research community has since focused on developing next-generation eIF2B activators, such as DNL343 and ABBV-CLS-7262, which are designed to have more favorable safety profiles for clinical investigation in neurodegenerative diseases.
Q5: What are the key advantages of this compound over the first-generation eIF2B activator, ISRIB?
A5: this compound was developed as a successor to ISRIB with improved pharmacokinetic properties. Its main advantages include enhanced solubility and oral bioavailability, making it more suitable for long-term in vivo studies, particularly those requiring formulation in animal diet.
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action/Troubleshooting Steps |
| Unexpected Animal Mortality or Morbidity | Cardiovascular toxicity of this compound. | - Immediately halt the experiment and perform a necropsy to investigate the cause of death, with a focus on cardiovascular tissues.- In future experiments, implement cardiovascular monitoring (e.g., ECG, blood pressure) if feasible within the experimental constraints.- Consider reducing the dose, although this may impact efficacy. Note that cardiovascular liabilities have been reported even at minimal efficacious doses. |
| Lack of Efficacy in VWM Mouse Model | - Insufficient dosing or bioavailability.- Advanced disease state at the time of treatment initiation. | - Verify the concentration and stability of this compound in the diet or vehicle.- Confirm oral uptake and CNS penetration through pharmacokinetic analysis if possible.- Initiate treatment at a pre-symptomatic stage, as this compound has been shown to be effective in preventing, rather than reversing, established pathology. |
| Exacerbation of Phenotype in Neurodegenerative Models (e.g., ALS) | Detrimental effect of ISR inhibition in the specific disease context. | - The ISR may play a protective role in certain neurodegenerative conditions.- Discontinue this compound administration.- Re-evaluate the hypothesis that ISR inhibition is beneficial for your specific model.- Analyze markers of neuronal stress and survival to understand the mechanism of the adverse effect. |
| Variability in Behavioral Readouts | - Inconsistent drug administration.- Stress induced by handling or gavage. | - For long-term studies, in-diet formulation is preferred for consistent dosing and reduced animal stress.- Ensure all experimental groups are handled identically.- Increase the number of animals per group to improve statistical power. |
Data Summary
Table 1: Potency and Dosing of this compound
| Parameter | Value | Species/System | Reference |
| EC50 | 33 nM | Cell-based ISR reporter assay | |
| EC50 | 7.3 nM | Primary fibroblast lysates (R191H VWM mouse model) | |
| In Vivo Dosing | 300 µg / g of meal | VWM mouse model (long-term study) |
Key Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a VWM Mouse Model
This protocol is a generalized summary based on published studies.
-
Animal Model: Utilize a genetically engineered mouse model of Vanishing White Matter disease, such as the Eif2b5R191H/R191H mouse.
-
Drug Formulation and Administration:
-
Formulate this compound into the rodent diet at a concentration of 300 µg per gram of meal.
-
Provide the this compound-supplemented or a placebo diet ad libitum.
-
Initiate treatment at a pre-symptomatic age (e.g., 6-11 weeks) for preventative studies.
-
-
Monitoring and Endpoints:
-
Body Weight: Monitor and record the body weight of all animals weekly.
-
Motor Function: Perform behavioral tests at regular intervals (e.g., monthly).
-
Inverted Grid Hang Test: To assess muscle strength.
-
Balance Beam Test: To assess coordination.
-
-
Histopathology (Terminal Endpoint):
-
Perfuse animals and collect brain and spinal cord tissues.
-
Perform immunohistochemistry to assess myelin content (e.g., using Luxol Fast Blue staining) and reactive gliosis (e.g., staining for GFAP for astrocytes and Iba1 for microglia).
-
-
-
Data Analysis: Compare the outcomes for the this compound-treated group against placebo-treated mutant mice and wild-type littermate controls.
Protocol 2: Assessment of ISR Target Gene Expression
-
Tissue Collection: Harvest relevant tissues (e.g., cerebellum, spinal cord) from treated and control animals.
-
RNA Extraction: Isolate total RNA from the tissue samples using a standard method (e.g., TRIzol reagent).
-
Quantitative RT-PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for key ISR target genes (e.g., Atf4, Chop, Gadd34).
-
Normalize expression levels to a stable housekeeping gene (e.g., Gapdh).
-
-
Data Analysis: Calculate the relative fold change in gene expression in the this compound-treated group compared to the placebo group.
Visualizations
Caption: Mechanism of this compound in the Integrated Stress Response (ISR) pathway.
Caption: General workflow for an in vivo study of this compound in a VWM mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | eif2b (eukaryotic initiation factor 2B) activator | chronic integrated stress response (ISR) | CAS 2143542-28-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The integrated stress response: From mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2BAct in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of 2BAct in solution and recommended storage conditions.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. It is important to protect the product from light during storage.[1]
Q2: What are the recommended conditions for storing this compound stock solutions?
A2: Stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2] Always protect the solutions from light.[2]
Q3: How should I prepare a stock solution of this compound?
A3: For most applications, a stock solution can be prepared by dissolving this compound in DMSO. For example, a 10 mM stock solution in DMSO is a common starting point.
Q4: Is this compound stable during shipping?
A4: Yes, this compound is stable at room temperature for a few days during standard shipping and customs processing.
Troubleshooting Guide
Q1: I observed precipitation when preparing my in vivo formulation. What should I do?
A1: Precipitation can sometimes occur during the preparation of in vivo formulations. Here are a few steps you can take to address this issue:
-
Sequential Solvent Addition: Ensure that the co-solvents are added sequentially and mixed thoroughly at each step as outlined in the experimental protocols.
-
Heating and/or Sonication: Gentle heating and/or sonication can be used to aid in the dissolution of the compound if precipitation or phase separation occurs.
-
Fresh Preparation: For in vivo experiments, it is always recommended to prepare the working solution fresh on the day of use to ensure maximum stability and solubility.
Q2: My in vivo working solution appears cloudy. Is it still usable?
A2: A cloudy solution may indicate incomplete dissolution or precipitation of this compound. It is crucial to have a clear solution for administration to ensure accurate dosing and bioavailability. Refer to the troubleshooting steps in Q1 to achieve a clear solution. If the solution remains cloudy, it is advisable to prepare a fresh batch.
Q3: I am planning a long-term in vivo study. What is the best way to administer this compound?
A3: For long-term studies, this compound can be incorporated into the rodent diet. This method ensures consistent, long-term dosing without the stress of repeated injections.
Stability and Storage Conditions
The following tables summarize the recommended storage conditions for this compound as a solid and in solution.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | 3 years | Protect from light |
| Solid Powder | 4°C | 2 years | Protect from light |
| Stock Solution | -80°C | 6 months | Protect from light |
| Stock Solution | -20°C | 1 month | Protect from light |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for in vitro and in vivo experiments.
Preparation of this compound Stock Solution (in vitro)
-
Compound: this compound (Solid Powder)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO.
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.
-
Preparation of this compound Working Solution for in vivo Administration
Formulation 1: DMSO/PEG300/Tween-80/Saline
-
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (for a 1 mL working solution):
-
Add 100 µL of the 50 mg/mL this compound DMSO stock solution to 400 µL of PEG300. Mix until uniform.
-
To the mixture, add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to adjust the final volume to 1 mL. Mix until a clear solution is obtained.
-
This formulation yields a solution with a solubility of ≥ 5 mg/mL.
-
It is recommended to prepare this working solution fresh on the day of use.
-
Formulation 2: DMSO/Corn Oil
-
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
Corn oil
-
-
Procedure (for a 1 mL working solution):
-
Add 100 µL of the 50 mg/mL this compound DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear and uniform solution is achieved.
-
This formulation yields a solution with a solubility of ≥ 5 mg/mL.
-
This protocol should be used with caution if the continuous dosing period exceeds half a month.
-
Signaling Pathway and Experimental Workflow
Integrated Stress Response (ISR) and this compound Mechanism of Action
This compound is a potent activator of the eukaryotic initiation factor 2B (eIF2B). Under cellular stress conditions, various kinases phosphorylate the α-subunit of eIF2, which then acts as an inhibitor of eIF2B. This inhibition leads to a reduction in global protein synthesis and the induction of stress-responsive genes, a process known as the Integrated Stress Response (ISR). This compound works by binding to and stabilizing the eIF2B complex, thereby overcoming the inhibitory effect of phosphorylated eIF2 and restoring protein synthesis.
Experimental Workflow for in vivo Formulation Preparation
The following diagram illustrates the logical steps for preparing an in vivo formulation of this compound.
References
Technical Support Center: Troubleshooting Poor Cell Viability with 2BAct Treatment
Welcome to the technical support center for 2BAct treatment. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to poor cell viability during experiments with this compound, a selective activator of the eukaryotic initiation factor 2B (eIF2B).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly selective, orally active small molecule that functions as an activator of eIF2B.[1] eIF2B is a crucial guanine nucleotide exchange factor (GEF) that plays a central role in protein synthesis. By activating eIF2B, this compound helps to mitigate the effects of the Integrated Stress Response (ISR), a cellular signaling network that can be chronically activated in various disease states, leading to a reduction in global protein synthesis.[2][3] this compound has been shown to prevent neurological defects associated with a chronic ISR in preclinical models.[1][2]
Q2: What is the Integrated Stress Response (ISR) and how does it relate to cell viability?
A2: The ISR is a signaling pathway activated by various cellular stresses, such as viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α inhibits eIF2B, leading to a decrease in the formation of the ternary complex (eIF2-GTP-Met-tRNAi) and a subsequent reduction in global protein synthesis. While this is a protective mechanism in the short term, chronic ISR activation can be detrimental and contribute to poor cell viability and apoptosis.
Q3: Why might I be observing poor cell viability after this compound treatment?
A3: While this compound is designed to rescue cells from the negative effects of a chronic ISR, poor cell viability can still occur due to several factors. These can range from issues with the experimental setup to the specific cellular context. Common causes include:
-
High baseline cellular stress: If cells are already under significant stress from other sources (e.g., nutrient deprivation, high passage number, contamination), this compound may not be sufficient to rescue them.
-
Off-target effects at high concentrations: Like any compound, high concentrations of this compound may lead to off-target effects and cytotoxicity.
-
Incorrect compound handling and storage: Improper storage or handling of this compound can affect its stability and potency.
-
Vehicle toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to cells at certain concentrations.
-
Cell line-specific sensitivity: Different cell lines may have varying sensitivities to this compound and the ISR.
Troubleshooting Guide: Addressing Poor Cell Viability
This guide provides a step-by-step approach to troubleshooting poor cell viability in your experiments involving this compound treatment.
Problem 1: Low cell viability observed in all wells, including controls.
| Possible Cause | Recommended Solution |
| Cell Culture Health | Ensure cells are healthy, in the exponential growth phase, and within a low passage number. Visually inspect cells for any signs of stress or contamination before starting the experiment. |
| Contamination | Regularly check for microbial (bacterial, fungal, yeast) and mycoplasma contamination. Discard any contaminated cultures and reagents. |
| Reagent Quality | Use fresh, high-quality culture medium, serum, and supplements. Ensure all reagents are within their expiration dates. |
| Incubator Conditions | Verify that the incubator is maintaining the correct temperature, CO2 levels, and humidity. Avoid frequent opening of the incubator door to minimize fluctuations. |
Problem 2: Low cell viability observed in vehicle control wells.
| Possible Cause | Recommended Solution |
| Vehicle Toxicity | Determine the optimal, non-toxic concentration of the vehicle (e.g., DMSO) for your specific cell line. Perform a vehicle-only dose-response curve. Typically, the final DMSO concentration should be kept below 0.5%. |
| Seeding Density | Optimize the cell seeding density. Too few cells can lead to poor growth and viability, while too many can cause premature nutrient depletion and cell stress. |
Problem 3: Dose-dependent decrease in cell viability with this compound treatment.
| Possible Cause | Recommended Solution |
| This compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and experimental conditions. It is possible that the concentrations being used are cytotoxic. |
| Treatment Duration | Conduct a time-course experiment to assess the effect of this compound over different exposure times. Prolonged exposure, even at lower concentrations, may impact viability. |
| Compound Stability | Ensure proper storage of this compound stock solutions (typically at -80°C for long-term storage) and protect from light. Prepare fresh dilutions for each experiment. |
Data Presentation: Expected Outcomes of this compound Treatment
While specific results will vary depending on the cell line and experimental conditions, the following table provides a hypothetical representation of expected cell viability data from a dose-response experiment with this compound in a cell line with an activated ISR.
| This compound Concentration (nM) | Vehicle (0.1% DMSO) | 1 | 10 | 33 | 100 | 1000 |
| Cell Viability (%) | 60 ± 5 | 75 ± 6 | 85 ± 4 | 92 ± 5 | 88 ± 7 | 70 ± 8 |
Note: This is example data. The EC50 of this compound for ISR attenuation is approximately 33 nM. Optimal cell viability improvement is expected around this concentration, with potential toxicity at much higher concentrations.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations and a vehicle control. Include a positive control for cytotoxicity if desired.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Apoptosis Assay (Annexin V Staining)
This protocol is for detecting one of the early markers of apoptosis, the externalization of phosphatidylserine (PS).
-
Cell Treatment: Treat cells with this compound or controls in a culture dish or plate.
-
Cell Harvesting: After the treatment period, gently harvest the cells. For adherent cells, use a gentle dissociation reagent. Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Co-staining (Optional): Add a viability dye such as propidium iodide (PI) or 7-AAD to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Analysis: Analyze the cells by flow cytometry as soon as possible (within 1 hour).
Signaling Pathways and Workflows
eIF2B Signaling Pathway and the Effect of this compound
Caption: The Integrated Stress Response (ISR) pathway and the mechanism of this compound.
Troubleshooting Workflow for Poor Cell Viability
Caption: A logical workflow for troubleshooting poor cell viability in this compound experiments.
References
Technical Support Center: Interpreting Unexpected Results from 2BAct Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from their 2BAct studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
Question: Why am I observing a high background signal or a low signal-to-noise ratio in my cell-based assay?
Answer:
A high background signal or low signal-to-noise ratio can obscure the true effect of this compound and lead to inaccurate data interpretation. Several factors can contribute to this issue. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Cellular Health and Confluency | 1. Optimize Seeding Density: Ensure cells are in the logarithmic growth phase and are seeded at an optimal density. Over-confluent or stressed cells can lead to elevated basal stress levels. 2. Monitor Cell Viability: Perform a cell viability assay to confirm that the observed signal is not due to cytotoxicity. |
| Reagent Quality and Concentration | 1. Check Reagent Integrity: Ensure all reagents, including this compound, are properly stored and have not expired.[1] 2. Optimize Inducer Concentration: If using an ISR-inducing agent (e.g., thapsigargin), titrate its concentration to find the optimal balance between a robust signal and minimal cytotoxicity.[2] 3. Validate this compound Concentration: Prepare fresh dilutions of this compound for each experiment to ensure accurate concentrations. |
| Assay Conditions | 1. Optimize Incubation Times: Vary the incubation times for both the ISR-inducing agent and this compound to determine the optimal window for signal detection. 2. Wash Steps: Ensure adequate washing steps are included to remove any residual compounds that may interfere with the reporter signal. |
| Reporter System | 1. Promoter Leakiness: The reporter construct itself may have a high basal level of expression. Consider using a different reporter system or cell line. 2. Luciferase Reagent: Ensure the luciferase substrate is properly prepared and added according to the manufacturer's instructions. |
Question: My results with this compound are inconsistent and not reproducible between experiments. What could be the cause?
Answer:
Lack of reproducibility is a common challenge in cell-based assays. The following table details potential sources of variability and suggests best practices to improve consistency.
| Potential Cause | Best Practices for Consistency |
| Inconsistent Cell Culture Practices | 1. Standardize Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. 2. Uniform Seeding: Ensure a homogenous cell suspension and use calibrated pipettes to seed cells uniformly across all wells. |
| Variability in Reagent Preparation | 1. Fresh Dilutions: Prepare fresh working solutions of this compound and other critical reagents from a concentrated stock solution for each experiment. 2. Consistent Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls. |
| Assay Plate Edge Effects | 1. Avoid Outer Wells: Do not use the outermost wells of the assay plate, as these are more prone to evaporation and temperature fluctuations. 2. Proper Sealing: Use high-quality plate seals to minimize evaporation during incubation. |
| Instrument and Pipetting Variability | 1. Instrument Calibration: Regularly calibrate all pipettes and plate readers. 2. Consistent Pipetting Technique: Use a consistent pipetting technique to minimize variability in reagent addition. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule activator of eukaryotic initiation factor 2B (eIF2B).[1] The Integrated Stress Response (ISR) is a cellular signaling pathway activated by various stress conditions, leading to the phosphorylation of eIF2α. This phosphorylation inhibits the guanine nucleotide exchange factor (GEF) activity of eIF2B, resulting in a general decrease in protein synthesis. This compound works by binding to and stabilizing the eIF2B complex, enhancing its activity even in the presence of phosphorylated eIF2α.[3] This action helps to restore protein synthesis and mitigate the effects of chronic ISR activation.[2]
Q2: What is the recommended solvent and storage for this compound?
A2: For in vitro studies, this compound can be dissolved in DMSO. For in vivo studies, specific formulations in vehicles like a mixture of PEG300, Tween-80, and saline, or in corn oil, have been used. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.
Q3: What are the typical positive and negative controls for an experiment involving this compound?
A3:
-
Negative Controls:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent itself.
-
Untreated Control: Cells that are not treated with any compound, representing the basal state.
-
-
Positive Controls:
-
ISR Inducer: Cells treated with a known ISR-inducing agent (e.g., thapsigargin) to confirm that the stress response pathway is active and can be modulated.
-
Reference Compound: If available, another known eIF2B activator, such as ISRIB, can be used as a positive control for eIF2B activation.
-
Quantitative Data Summary
| Parameter | Value | Assay/Context | Reference |
| This compound EC50 | 33 nM | In vitro eIF2B activation | |
| This compound EC50 | 7.3 nM | Enhancement of GEF activity in R191H fibroblast lysates | |
| In Vivo Dosing | 300 µg this compound/g of meal | Chronic treatment in VWM mice |
Experimental Protocols
Cell-based ATF4-Luciferase Reporter Assay
This protocol is a key method for assessing the activation of the Integrated Stress Response.
-
Cell Seeding: Seed HEK293T cells stably expressing an ATF4-luciferase reporter into 384-well plates at an appropriate density.
-
Compound Treatment:
-
Prepare a dose-response curve of this compound.
-
Treat cells with an ISR-inducing agent, such as 100 nM thapsigargin, to activate the ISR.
-
Concurrently, treat the cells with increasing concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for a defined period, for example, 7 hours.
-
Lysis and Luminescence Reading:
-
Lyse the cells according to the luciferase assay manufacturer's protocol.
-
Measure the luciferase activity using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability if necessary.
-
Plot the dose-response curve and calculate the EC50 value.
-
Visualizations
Caption: The Integrated Stress Response (ISR) and the activating role of this compound on eIF2B.
References
Validation & Comparative
A Comparative Analysis of 2BAct and ISRIB: Efficacy in Modulating the Integrated Stress Response
In the landscape of therapeutic strategies targeting the Integrated Stress Response (ISR), two small molecules, 2BAct and ISRIB, have emerged as potent activators of the eukaryotic initiation factor 2B (eIF2B). Both compounds aim to counteract the effects of eIF2α phosphorylation, a central event in the ISR that leads to a reduction in global protein synthesis. This guide provides a comparative analysis of the efficacy of this compound and ISRIB, supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
Mechanism of Action: A Shared Target
Both this compound and ISRIB function by allosterically activating eIF2B, the guanine nucleotide exchange factor for eIF2.[1] By binding to a pocket on eIF2B, these molecules stabilize its active decameric state, thereby promoting the exchange of GDP for GTP on eIF2 and restoring translation initiation.[2][3] This mechanism effectively bypasses the inhibitory effect of phosphorylated eIF2α, making cells resistant to the translational attenuation characteristic of the ISR.[4]
While sharing a common target, this compound was developed as a novel eIF2B activator with improved in vivo properties, including enhanced solubility and pharmacokinetics, relative to ISRIB.[5]
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and ISRIB from various experimental models.
| Parameter | This compound | ISRIB | Reference |
| EC₅₀ (eIF2B activation) | 33 nM | 5 nM | |
| EC₅₀ (mutant eIF2B activation) | 7.3 nM (in R191H primary fibroblast lysates) | Not explicitly stated for the same mutant | |
| In vivo Efficacy | Prevents neurological defects, normalizes body weight, and abrogates the ISR in Vanishing White Matter (VWM) mouse models. | Enhances long-term memory, reverses cognitive deficits after traumatic brain injury, and shows potential in models of neurodegenerative diseases. | |
| Pharmacokinetics | Improved solubility and pharmacokinetics compared to ISRIB. | Lower aqueous solubility. | |
| Adverse Effects | Cardiovascular liabilities reported at a minimal efficacious dose. | No overt toxic side effects reported in vivo. |
Table 1: Comparative Efficacy and Properties of this compound and ISRIB
| Experimental Model | Compound | Concentration/Dose | Observed Effect | Reference |
| HEK293T cells (uORFs-ATF4-driven luciferase reporter) | ISRIB | 5 nM (EC₅₀) | Inhibition of the Integrated Stress Response. | |
| U2OS cells (Stress Granule Formation Assay) | ISRIB | 2 nM | Significant reduction in stress granule formation. | |
| Vanishing White Matter (VWM) mouse model (R191H) | This compound | 300 µg/g of food (21 weeks) | Normalized body weight gain, prevented motor deficits, myelin loss, and reactive gliosis. | |
| Aged mice (Morris water maze) | ISRIB | Not specified | Improved spatial memory. | |
| Brain-injured mice | ISRIB | Not specified | Reversed impairments in learning and memory. | |
| SOD1G93A ALS mouse model | This compound | Not specified | Aggravated muscle denervation and motor neuronal death, anticipating disease onset. |
Table 2: Summary of Key Experimental Findings
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: The Integrated Stress Response (ISR) signaling pathway.
Caption: General experimental workflow for evaluating ISR inhibitors.
Experimental Protocols
1. eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay
-
Objective: To measure the ability of this compound or ISRIB to enhance the GEF activity of eIF2B.
-
Methodology:
-
Prepare cell lysates from wild-type or mutant cell lines (e.g., primary fibroblasts from R191H embryos).
-
Load purified eIF2 with a fluorescent GDP analog (e.g., Bodipy-FL-GDP).
-
Initiate the exchange reaction by adding the cell lysate (containing eIF2B) and an excess of unlabeled GTP to the Bodipy-FL-GDP-loaded eIF2.
-
Monitor the decrease in fluorescence over time as the fluorescent GDP is exchanged for unlabeled GTP.
-
Perform the assay in the presence of varying concentrations of this compound or ISRIB to determine the EC₅₀.
-
2. Stress Granule (SG) Formation Assay
-
Objective: To assess the ability of ISRIB to inhibit the formation of stress granules induced by eIF2α phosphorylation.
-
Methodology:
-
Culture cells (e.g., U2OS) on coverslips.
-
Induce stress and eIF2α phosphorylation using a chemical stressor such as thapsigargin.
-
Treat the cells with different concentrations of ISRIB.
-
Fix and permeabilize the cells.
-
Perform immunofluorescence staining for a stress granule marker (e.g., G3BP1).
-
Visualize and quantify the number and size of stress granules per cell using fluorescence microscopy.
-
3. In Vivo Efficacy in Vanishing White Matter (VWM) Mouse Model
-
Objective: To evaluate the long-term therapeutic efficacy of this compound in a mouse model of VWM.
-
Methodology:
-
Use a knock-in mouse model harboring a human VWM mutation (e.g., R191H in Eif2b5).
-
Administer this compound orally by incorporating it into the mouse diet (e.g., 300 µg/g of food).
-
Monitor physiological and behavioral parameters over a long period (e.g., 21 weeks), including body weight and motor function (e.g., inverted grid test, beam-crossing test).
-
At the end of the study, perform histological analysis of brain and spinal cord tissue to assess myelin content (e.g., myelin basic protein staining) and reactive gliosis.
-
Conduct molecular analysis (e.g., Western blotting for ISR markers, RNA sequencing) on brain tissue to assess the level of ISR activation.
-
Conclusion
Both this compound and ISRIB are valuable research tools and potential therapeutic agents for diseases characterized by chronic ISR activation. While ISRIB was a pioneering molecule in this class, this compound represents a step forward with its improved pharmacokinetic properties, demonstrating significant preclinical efficacy in a genetic model of chronic ISR. However, the observation of adverse effects with this compound in some contexts and its detrimental effect in an ALS model highlight the complexities of targeting the ISR and underscore the need for careful evaluation in specific disease contexts. Future research will likely focus on developing eIF2B activators with optimized efficacy and safety profiles for clinical translation.
References
- 1. The integrated stress response: From mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into ISRIB, a memory-enhancing inhibitor of the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly | eLife [elifesciences.org]
- 5. medchemexpress.com [medchemexpress.com]
Unveiling the Activity of 2BAct: A Cross-Cell Line Comparison of eIF2B Activators
For researchers, scientists, and professionals in drug development, understanding the efficacy and mechanism of novel therapeutic compounds is paramount. This guide provides a comparative analysis of 2BAct, a selective activator of eukaryotic initiation factor 2B (eIF2B), against other known eIF2B activators. We present a cross-validation of its activity in various cell lines, supported by experimental data and detailed protocols to aid in your research and development endeavors.
This compound is a highly selective, orally active small molecule that activates eIF2B, a crucial component of the Integrated Stress Response (ISR) pathway.[1] The ISR is a central signaling network that cells activate in response to a variety of stresses, leading to a temporary shutdown of most protein synthesis to conserve resources and promote survival. However, chronic activation of the ISR is implicated in a range of diseases, including neurodegenerative disorders. By activating eIF2B, this compound helps to counteract the effects of the ISR, making it a promising therapeutic candidate.
Comparative Analysis of eIF2B Activators Across Cell Lines
To objectively evaluate the performance of this compound, we have compiled available data on its activity and that of other eIF2B activators, ISRIB and DNL343, across different cell lines. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values are presented to quantify their potency.
| Compound | Cell Line | Assay Type | EC50/IC50 (nM) | Reference |
| This compound | General | Not Specified | 33 | [1] |
| Mouse Embryonic Fibroblasts (R191H) | GEF Assay | 7.3 | [1] | |
| N208Y Mutant Cells | Not Specified | 27.8 | ||
| ISRIB | HEK293T | ATF4-Luciferase Reporter | 5 | |
| U2OS | Stress Granule Formation | ~2 | ||
| HeLa | ATF4 Induction | Activity Observed | ||
| A549 | ATF4 Induction | Activity Observed | ||
| DNL343 | H4 (Neuroglioma) | TDP-43 Accumulation | 13 (IC50) |
Note: Data for all compounds across all cell lines are not consistently available in published literature. This table represents a compilation of available data points.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, we provide the following diagrams generated using Graphviz (DOT language).
Integrated Stress Response (ISR) Signaling Pathway
Caption: The Integrated Stress Response (ISR) signaling pathway.
Experimental Workflow: ATF4-Luciferase Reporter Assay
Caption: Workflow for the ATF4-Luciferase Reporter Assay.
Experimental Protocols
ATF4-Luciferase Reporter Assay
This assay is used to measure the inhibition of the Integrated Stress Response (ISR) by quantifying the expression of a luciferase reporter gene under the control of the ATF4 promoter.
Materials:
-
HEK293T cells stably expressing an ATF4-luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).
-
Thapsigargin (ISR inducer).
-
This compound and other test compounds.
-
Luciferase assay reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T-ATF4-luciferase reporter cells in a 96-well plate at a density of 30,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in DMEM.
-
Stress Induction and Treatment: Treat the cells with an EC80 concentration of thapsigargin to induce the ISR. Concurrently, add the different concentrations of the test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (thapsigargin alone).
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Measurement: After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the compound concentrations and fit the data to a dose-response curve to determine the EC50 values.
Guanine Nucleotide Exchange Factor (GEF) Assay
This in vitro assay measures the ability of eIF2B to exchange GDP for GTP on its substrate eIF2, and how this is modulated by activators like this compound.
Materials:
-
Cell lysates from the desired cell lines (e.g., wild-type and mutant mouse embryonic fibroblasts).
-
Purified eIF2 protein loaded with a fluorescent GDP analog (e.g., BODIPY-FL-GDP).
-
Unlabeled GTP.
-
Assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl2).
-
384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare Cell Lysates: Culture and harvest cells. Lyse the cells in a suitable buffer and determine the protein concentration.
-
Assay Setup: In a 384-well plate, combine the cell lysate, BODIPY-FL-GDP-loaded eIF2, and varying concentrations of this compound or other test compounds in the assay buffer.
-
Initiate Reaction: Start the exchange reaction by adding an excess of unlabeled GTP.
-
Kinetic Measurement: Immediately begin measuring the decrease in fluorescence intensity over time using a fluorescence plate reader. The exchange of fluorescent GDP for unlabeled GTP results in a decrease in the fluorescence signal.
-
Data Analysis: Calculate the initial rate of GDP exchange for each compound concentration. Plot the rates against the compound concentrations and fit the data to a suitable model to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal increase in the rate of nucleotide exchange.
This guide provides a foundational comparison of this compound's activity. Further in-house validation across a broader panel of cell lines relevant to specific research interests is recommended for a comprehensive understanding of its therapeutic potential.
References
A Comparative Analysis of the Pharmacokinetic Profiles of 2BAct and ISRIB
In the landscape of therapeutic development, particularly for neurological disorders, the Integrated Stress Response (ISR) has emerged as a critical pathway for intervention. Two notable small molecules, 2BAct and ISRIB, both target the guanine nucleotide exchange factor eIF2B to modulate the ISR, but they exhibit distinct pharmacokinetic profiles that significantly influence their potential as research tools and therapeutic candidates. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Overview of this compound and ISRIB
ISRIB (Integrated Stress Response Inhibitor) was the first-in-class molecule discovered to potently and selectively inhibit the ISR.[1] It acts by stabilizing the eIF2B complex, thereby overcoming the effects of eIF2α phosphorylation and restoring protein synthesis.[2] While a valuable research tool, its in vivo application has been somewhat limited by its physicochemical properties.
This compound is a more recent eIF2B activator developed to have improved pharmaceutical properties over ISRIB, including better solubility and pharmacokinetic parameters.[3] It is also a potent and selective activator of eIF2B with an EC50 of 33 nM and is designed for oral administration and central nervous system (CNS) permeability.[3]
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of this compound and ISRIB based on available preclinical data in rodent models.
| Pharmacokinetic Parameter | This compound | ISRIB |
| Route of Administration | Oral (in diet or by gavage)[4] | Intraperitoneal (i.p.) injection |
| Bioavailability | Orally bioactive with dose-dependent bioavailability | Poor oral bioavailability (typically administered i.p.) |
| Plasma Half-life (t½) | ~10 hours (mice, oral) | 8 hours (mice, i.p.) |
| Time to Max. Concentration (Tmax) | 3 - 4 hours (mice, oral) | Not explicitly stated (plasma levels measured at various time points post-i.p. injection) |
| CNS Penetration | Yes, unbound brain/plasma ratio of ~0.3 | Yes, readily crosses the blood-brain barrier |
| In Vitro Potency (EC50/IC50) | EC50 = 33 nM (ATF4-luciferase reporter assay) | IC50 = 5 nM (ATF4-luciferase reporter assay) |
| Reported Toxicity | Cardiovascular anomalies observed in a dog model, but not in rodent studies described. | No overt toxic side effects reported in vivo at therapeutic doses. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Pharmacokinetic Analysis of this compound in Mice
This protocol is a composite based on descriptions of in vivo studies with this compound.
1. Animal Model:
-
Species: CD-1 male mice
-
Age: 6-8 weeks old
2. Compound Preparation and Administration:
-
For oral gavage, this compound is micronized and suspended in an aqueous-based vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC).
-
Doses of 1 mg/kg and 30 mg/kg have been used.
-
For long-term studies, this compound can be incorporated into rodent meal.
3. Sample Collection:
-
Blood samples are collected via the tail vein at multiple time points post-administration (e.g., 0.25, 0.5, 1, 3, 6, 9, 12, and 24 hours).
-
Blood is collected into EDTA-coated capillary tubes.
4. Sample Processing and Analysis:
-
Plasma is separated by centrifugation.
-
Concentrations of this compound in plasma and brain tissue (for CNS penetration studies) are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
5. Data Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, half-life (t½), and area under the curve (AUC) are calculated using non-compartmental analysis.
-
Oral bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.
Pharmacokinetic Analysis of ISRIB in Mice
This protocol is based on several published studies investigating the in vivo effects of ISRIB.
1. Animal Model:
-
Species: CD-1 or C57BL/6 mice
-
Age: 6-7 weeks old
2. Compound Preparation and Administration:
-
ISRIB is dissolved in a vehicle suitable for intraperitoneal (i.p.) injection, commonly a mixture of dimethyl sulfoxide (DMSO) and polyethylene glycol 400 (PEG400), or DMSO diluted in saline.
-
A typical single dose for pharmacokinetic studies is 5 mg/kg. Doses ranging from 0.25 mg/kg to 2.5 mg/kg have been used in efficacy studies.
3. Sample Collection:
-
Blood samples (approximately 80 µL) are collected from the saphenous vein at various intervals post-dosing (e.g., 20 minutes, 1, 3, 8, and 24 hours).
-
Blood is collected in EDTA-containing tubes.
4. Sample Processing and Analysis:
-
Plasma is prepared by centrifugation.
-
ISRIB concentrations in plasma are quantified by a validated LC-MS/MS method.
5. Data Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data to determine half-life and other relevant metrics.
Conclusion
Both this compound and ISRIB are valuable molecules for studying the Integrated Stress Response. ISRIB has been instrumental in elucidating the role of the ISR in various disease models. This compound represents a significant advancement with its improved pharmacokinetic profile, particularly its oral bioavailability and CNS permeability, making it more suitable for long-term in vivo studies and a more promising candidate for therapeutic development. The choice between these compounds will depend on the specific experimental needs, including the desired route of administration, duration of treatment, and the need for CNS target engagement.
References
- 1. Pharmacokinetics and Bioavailability Study of Monocrotaline in Mouse Blood by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DNL343 is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 4. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2BAct and Other Integrated Stress Response (ISR) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the eIF2B activator 2BAct with other inhibitors of the Integrated Stress Response (ISR). The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and known safety profiles.
The Integrated Stress Response (ISR) is a central signaling network activated by a variety of cellular stresses, including viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress. A key event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to an attenuation of global protein synthesis while selectively upregulating the translation of stress-responsive genes like ATF4. While the ISR is a crucial pro-survival pathway, its chronic activation is implicated in a range of diseases, from neurodegeneration to metabolic disorders. Small molecule inhibitors that can modulate the ISR, particularly by activating the guanine nucleotide exchange factor (GEF) eIF2B, are of significant therapeutic interest.
This guide focuses on this compound, a potent eIF2B activator, and compares its performance and characteristics with other known ISR inhibitors, primarily the well-studied molecule ISRIB (Integrated Stress Response Inhibitor) and the lesser-known PRXS571.
Comparative Performance of ISR Inhibitors
The following table summarizes the quantitative data available for this compound and its key comparators.
| Parameter | This compound | ISRIB | PRXS571 |
| Mechanism of Action | eIF2B Activator | eIF2B Activator | eIF2B Activator |
| EC50 (ATF4-luciferase assay) | 33 nM[1] | Similar potency to this compound | Not Reported |
| EC50 (eIF2B GEF Activity Assay) | 7.3 nM (in R191H fibroblast lysates)[1] | Not Reported | Not Reported |
| Key Properties | Orally active, CNS-permeable, improved solubility and pharmacokinetics relative to ISRIB[1] | Poor aqueous solubility | Not Reported |
| Reported In Vivo Efficacy | Prevents neurological defects, myelin loss, and motor deficits in a mouse model of Vanishing White Matter (VWM) disease.[1] | Beneficial effects in various mouse models with acute or short-term administration. | Not Reported |
| Adverse Effects | Cardiovascular liabilities observed in a dog safety model, making it unsuitable for human dosing. [2] | No major adverse effects reported in preclinical studies. | Not Reported |
| ALS Mouse Model (SOD1G93A) | Aggravated muscle denervation and motor neuron death, shortened survival time. | Not Reported in direct comparison | Aggravated muscle denervation and motor neuron death, shortened survival time. |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the context of this comparison, the following diagrams visualize the Integrated Stress Response pathway and a typical experimental workflow for assessing ISR inhibitors.
Caption: The Integrated Stress Response (ISR) signaling pathway.
Caption: Workflow for an ATF4-Luciferase Reporter Assay.
Detailed Experimental Protocols
ATF4-Luciferase Reporter Assay
This assay is used to quantify the extent of ISR activation by measuring the translation of a luciferase reporter gene under the control of the ATF4 promoter.
Cell Line: HEK293T cells stably or transiently transfected with an ATF4-luciferase reporter construct.
Procedure:
-
Cell Seeding: Plate HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
ISR Induction: To induce the ISR, treat the cells with an ER stress-inducing agent such as thapsigargin (e.g., 100 nM final concentration).
-
Compound Treatment: Immediately after adding thapsigargin, add the ISR inhibitors (this compound, ISRIB, etc.) at a range of concentrations to be tested. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 7 hours at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, remove the media and lyse the cells according to the manufacturer's protocol of the chosen luciferase assay kit (e.g., Promega ONE-Glo™).
-
Luminescence Measurement: Add the luciferase assay reagent to each well. Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence readings to a control (e.g., cells treated with thapsigargin and vehicle). Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to determine the EC50 value.
eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This in vitro assay directly measures the ability of a compound to enhance the GEF activity of eIF2B.
Materials:
-
Cell lysates from wild-type or mutant cells (e.g., R191H MEFs) as a source of eIF2B.
-
Purified eIF2.
-
BODIPY-FL-GDP (fluorescently labeled GDP).
-
Unlabeled GDP.
Procedure:
-
Prepare eIF2 Substrate: Load purified eIF2 with BODIPY-FL-GDP by incubation.
-
Assay Setup: In a 384-well plate, combine the cell lysate (containing eIF2B) with the BODIPY-FL-GDP-loaded eIF2.
-
Initiate Exchange Reaction: Add an excess of unlabeled GDP to the wells to initiate the nucleotide exchange reaction. The exchange of fluorescent GDP for unlabeled GDP will result in a decrease in fluorescence.
-
Compound Addition: Include the ISR inhibitors (e.g., this compound) at various concentrations in the reaction mixture.
-
Kinetic Measurement: Monitor the decrease in fluorescence over time using a fluorescence microplate reader.
-
Data Analysis: Calculate the rate of GDP exchange for each concentration of the inhibitor. The EC50 can be determined by plotting the exchange rate against the inhibitor concentration.
Conclusion
This compound is a potent, orally bioavailable ISR inhibitor with improved pharmacokinetic properties over the benchmark compound ISRIB. In preclinical models of Vanishing White Matter disease, it has demonstrated significant efficacy in preventing disease pathology. However, the key differentiator is its safety profile; this compound has been associated with cardiovascular liabilities in dog studies, which currently precludes its development for human use.
Furthermore, in a mouse model of amyotrophic lateral sclerosis (ALS), both this compound and another ISRIB-like compound, PRXS571, were found to be detrimental, accelerating disease progression. This highlights that the therapeutic window and context-dependent effects of ISR inhibition are critical considerations. While ISRIB remains a valuable tool for research due to its well-characterized effects and lack of reported toxicity, its poor solubility presents a hurdle for in vivo studies.
For researchers in drug development, the story of this compound underscores the importance of thorough safety pharmacology assessments. The data presented here suggests that while the eIF2B activation mechanism is a promising therapeutic strategy, the development of new ISR inhibitors must prioritize both potency and a favorable safety profile.
References
Halting of 2BAct's Clinical Development: A Comparative Analysis of eIF2B Activators
The clinical development of 2BAct, a promising small molecule activator of the eukaryotic initiation factor 2B (eIF2B), was halted due to significant safety concerns, specifically identified cardiovascular liabilities at minimally effective doses.[1] This decision has shifted the focus of researchers and pharmaceutical companies towards developing alternative eIF2B activators with more favorable safety profiles for treating diseases associated with a chronic Integrated Stress Response (ISR), such as Vanishing White Matter (VWM) disease.
This guide provides a comparative analysis of this compound and its alternatives, presenting key experimental data, methodologies, and the underlying signaling pathway.
The Integrated Stress Response (ISR) and Therapeutic Intervention
The ISR is a fundamental cellular signaling pathway activated by various stress conditions, including viral infections, amino acid deprivation, and endoplasmic reticulum stress.[1][2] Activation of the ISR leads to the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2), which in turn inhibits eIF2B.[2][3] This inhibition reduces global protein synthesis but selectively allows the translation of stress-related proteins like ATF4. While acute ISR activation is a protective mechanism, chronic activation can be detrimental and is implicated in various diseases, including neurodegenerative disorders.
Mutations in the genes encoding eIF2B can cause VWM, a rare and fatal genetic leukodystrophy characterized by the progressive loss of white matter in the brain. These mutations lead to a chronically activated ISR. Small molecule activators of eIF2B, such as this compound, were developed to counteract the effects of these mutations and the chronic ISR.
Figure 1: The Integrated Stress Response (ISR) pathway and the mechanism of action for eIF2B activators.
Preclinical Efficacy of this compound in a VWM Mouse Model
Despite its safety issues, preclinical studies demonstrated the significant therapeutic potential of this compound in a mouse model of VWM (Eif2b5R191H/R191H). Long-term oral administration of this compound prevented the key pathological features of the disease.
Key Preclinical Findings for this compound:
-
Normalized Body Weight: this compound-treated VWM mice exhibited normalized body weight gain compared to placebo-treated mice.
-
Prevention of Motor Deficits: The treatment prevented the progressive decline in motor function observed in the VWM mouse model.
-
Reduced Myelin Loss and Gliosis: this compound significantly prevented the loss of myelin and the reactive gliosis in the brain and spinal cord, which are hallmarks of VWM.
-
Normalized Transcriptome and Proteome: The treatment normalized the brain transcriptome and proteome in VWM mice, indicating a broad reversal of the disease's molecular signatures.
| Parameter | Wild-Type (WT) | VWM Mice (Placebo) | VWM Mice (this compound-treated) |
| Body Weight Gain ( g/week ) | ~0.5 | ~0.08 | ~0.5 |
| Myelin Basic Protein (MBP) Staining (% of WT) | 100% | Significantly Reduced | 85-91% |
| ISR Activation Markers (e.g., ATF4) | Normal | Elevated | Normalized |
| Table 1: Summary of key preclinical efficacy data for this compound in the Eif2b5R191H/R191H VWM mouse model. Data compiled from multiple studies. |
Experimental Protocols
Animal Model and Dosing
-
Animal Model: Eif2b5R191H/R191H knock-in mutant mouse model of Vanishing White Matter disease.
-
Drug Administration: this compound was administered orally, incorporated into the rodent meal at a concentration of 300 µg of this compound per gram of meal.
-
Treatment Duration: A 21-week blinded treatment study was conducted.
Immunohistochemistry for Myelin and Gliosis
-
Mice were perfused, and brain and spinal cord tissues were collected.
-
Tissues were fixed, sectioned, and stained with antibodies against Myelin Basic Protein (MBP) to assess myelination and GFAP for astrogliosis.
-
The stained area was quantified using imaging software.
Figure 2: Simplified workflow of the preclinical efficacy studies for this compound in the VWM mouse model.
Comparison with Alternative eIF2B Activators
The discontinuation of this compound's clinical development paved the way for the development of new eIF2B activators with improved safety profiles.
| Feature | ISRIB | This compound | DNL343 |
| Development Status | Preclinical research tool | Halted clinical development | In clinical trials |
| Key Advantage | First-in-class eIF2B activator | Improved solubility and pharmacokinetics over ISRIB | CNS-penetrant, desirable drug profile, long half-life, high oral bioavailability |
| Key Limitation | Poor solubility and oral bioavailability | Cardiovascular liabilities, unsuitable for human dosing | Data on long-term safety in humans is still being gathered |
| Table 2: Comparison of different eIF2B activators. |
ISRIB (Integrated Stress Response Inhibitor) was the first small molecule identified to activate eIF2B. However, its poor solubility and oral bioavailability limited its therapeutic potential.
DNL343 , developed by Denali Therapeutics, is a CNS-penetrant, potent small molecule eIF2B activator with a more favorable drug profile, including a long half-life and high oral bioavailability. It has been shown to reduce ISR activation and neurodegeneration in preclinical models and is currently being evaluated in clinical trials for Amyotrophic Lateral Sclerosis (ALS).
Conclusion
The story of this compound highlights a critical aspect of drug development: the paramount importance of safety. While demonstrating significant preclinical efficacy in a relevant disease model, unacceptable toxicity ultimately led to the cessation of its clinical development. The lessons learned from this compound have been instrumental in guiding the development of a new generation of eIF2B activators, such as DNL343, which hold the promise of a safer and more effective therapeutic option for patients with diseases driven by a chronic Integrated Stress Response. The ongoing clinical evaluation of these newer compounds will be crucial in determining the ultimate therapeutic value of targeting eIF2B.
References
A Comparative Analysis of Gene Expression Changes Induced by 2BAct and ISRIB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent molecules, 2BAct and ISRIB, known for their role in modulating the Integrated Stress Response (ISR). Both compounds are potent activators of the eukaryotic initiation factor 2B (eIF2B), a crucial regulator of protein synthesis. Understanding their distinct effects on gene expression is paramount for their application in research and therapeutic development. This document summarizes key experimental findings, presents detailed protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and ISRIB
The Integrated Stress Response (ISR) is a fundamental cellular signaling network activated by various stress conditions, leading to the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event broadly attenuates protein synthesis to conserve cellular resources. However, chronic ISR activation is implicated in a range of diseases, including neurodegenerative disorders and certain cancers.[1]
ISRIB (Integrated Stress Response Inhibitor) was the first-in-class small molecule discovered to potently and selectively inhibit the ISR.[2][3] It acts by binding to and stabilizing the active decameric form of eIF2B, thereby overcoming the inhibitory effect of phosphorylated eIF2α and restoring protein synthesis.[1][3]
This compound is a newer, structurally distinct eIF2B activator developed to have improved pharmacokinetic properties, including better solubility and oral bioavailability, making it more suitable for long-term in vivo studies. Like ISRIB, this compound functions by activating eIF2B, thereby mitigating the consequences of chronic ISR activation.
Comparative Analysis of Gene Expression Changes
The primary effect of both this compound and ISRIB is at the level of protein synthesis (translation). However, by modulating the ISR, which itself leads to the preferential translation of certain mRNAs (like ATF4), these compounds can indirectly lead to changes in the transcriptome. The available data indicates that their impact on gene expression is highly context-dependent, particularly on the presence or absence of an underlying stress condition.
Key Findings from Preclinical Studies:
-
In the context of chronic ISR (Vanishing White Matter disease model): Long-term treatment with this compound has been shown to normalize the aberrant transcriptome and proteome in the brain of a mouse model for Vanishing White Matter (VWM), a disease caused by mutations in eIF2B. In these mice, the expression of genes related to myelination and glial cell function, which are downregulated due to the chronic ISR, was restored to wild-type levels. Conversely, the expression of ISR target genes, which are upregulated in the disease state, was reduced.
-
In unstressed conditions: Both this compound and ISRIB have been observed to cause minimal changes in gene expression in wild-type or unstressed cells. This suggests that their primary role is to counteract the effects of ISR activation rather than broadly altering the transcriptional landscape in a basal state.
-
In the context of acute stress: ISRIB has been shown to substantially reverse the translational effects elicited by acute ER stress. While it primarily acts on translation, this can prevent the downstream transcriptional effects of stress-induced factors like ATF4. For example, ISRIB can block the induction of known ATF4-dependent target genes.
Tabular Summary of Gene Expression Changes
Table 1: Comparative Effects of this compound and ISRIB on Gene Expression
| Feature | This compound | ISRIB |
| Primary Mechanism | Activator of eIF2B, a guanine nucleotide exchange factor for eIF2. | Activator of eIF2B, promoting its active decameric state. |
| Effect in Disease Models (Chronic ISR) | Normalizes the aberrant brain transcriptome and proteome in a mouse model of Vanishing White Matter (VWM). | Shown to have beneficial effects in mouse models of brain injury and neurodegeneration. |
| Effect on Myelination-Related Genes (in VWM model) | Normalizes the defective expression of glial and myelination-related genes. | Data in this specific context is less detailed compared to this compound. |
| Effect on ISR Target Genes (e.g., ATF4 targets) | Abrogates the induction of the ISR, leading to the normalization of ATF4-dependent targets. | Blocks the induction of known phospho-eIF2α-dependent translational targets. |
| Effect in Unstressed (Wild-Type) Conditions | Does not elicit spurious gene expression changes in wild-type mice. | Induces no major changes in translation or mRNA levels in unstressed cells. |
| Pharmacokinetics | Developed for improved solubility and in vivo properties, suitable for long-term oral dosing. | Has limitations for long-term in vivo use that prompted the development of this compound. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used to assess the effects of this compound and ISRIB on gene expression.
In Vivo Animal Studies (VWM Mouse Model)
-
Animal Model: Knock-in mice carrying a human VWM mutation (e.g., Eif2b5R191H/R191H).
-
Drug Administration: this compound was administered long-term via a formulated diet (e.g., 300 µg of this compound per gram of food).
-
Tissue Collection: Brain tissue, specifically the cerebellum, was collected from treated and placebo groups at specified time points.
-
RNA Sequencing (RNA-Seq):
-
Total RNA was extracted from the cerebellum.
-
RNA quality was assessed, and libraries were prepared for sequencing.
-
Sequencing was performed on a high-throughput platform.
-
Bioinformatic analysis was conducted to identify differentially expressed genes, perform clustering analysis, and Gene Ontology (GO) term enrichment analysis.
-
-
Proteomics (TMT-MS):
-
Proteins were extracted from cerebellar tissue.
-
Proteins were digested, and peptides were labeled with tandem mass tags (TMT).
-
Labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data was analyzed to identify and quantify protein abundance changes between experimental groups.
-
Cell-Based Assays
-
ATF4-luciferase Reporter Assay:
-
HEK293T cells were transfected with a plasmid containing a firefly luciferase gene under the control of an ATF4-responsive promoter.
-
Cells were treated with an ISR inducer (e.g., thapsigargin to induce ER stress) in the presence or absence of this compound or ISRIB in a dose-response manner.
-
Luciferase activity was measured as a readout of ATF4 transcriptional activity.
-
-
Guanine Nucleotide Exchange Factor (GEF) Assay:
-
Lysates were prepared from cells (e.g., mouse embryonic fibroblasts) with wild-type or mutant eIF2B.
-
Bodipy-FL-GDP-loaded eIF2 was used as a substrate.
-
The rate of GDP release from eIF2, catalyzed by eIF2B in the cell lysates, was measured in the presence or absence of this compound or ISRIB. This assay directly measures the activation of eIF2B.
-
Signaling Pathways and Experimental Workflows
Integrated Stress Response (ISR) and Point of Intervention for this compound/ISRIB
The following diagram illustrates the core of the Integrated Stress Response pathway and highlights where this compound and ISRIB exert their effects.
Caption: The Integrated Stress Response (ISR) pathway and the mechanism of this compound and ISRIB.
General Workflow for Comparative Transcriptomic Analysis
This diagram outlines a typical experimental workflow for comparing the effects of this compound and ISRIB on gene expression in a disease model.
References
A Comparative Guide to the Therapeutic Windows of 2BAct and ISRIB: An Assessment for Researchers
For researchers and drug development professionals navigating the landscape of Integrated Stress Response (ISR) inhibitors, understanding the therapeutic window of lead compounds is paramount. This guide provides an objective comparison of the therapeutic profiles of two prominent eIF2B activators, 2BAct and ISRIB, supported by experimental data.
Executive Summary
Both this compound and ISRIB are potent small molecule activators of the eukaryotic initiation factor 2B (eIF2B), a key regulator of protein synthesis. They function by stabilizing the eIF2B complex, thereby counteracting the effects of eIF2α phosphorylation and restoring translation initiation. While both compounds show promise in preclinical models of diseases characterized by chronic ISR activation, such as Vanishing White Matter (VWM) disease, they exhibit distinct therapeutic windows defined by their efficacy and toxicity profiles. This compound was developed as a successor to ISRIB with improved pharmacokinetic properties. However, its development has been hampered by cardiovascular toxicity observed in canine models. ISRIB, while demonstrating efficacy in various neurological models, appears to have a narrow therapeutic window, with its efficacy being dependent on the level of ISR activation and potential for toxicity at higher doses.
Data Presentation
The following tables summarize the key quantitative data for this compound and ISRIB based on available preclinical studies.
Table 1: In Vitro Potency of this compound and ISRIB
| Compound | Assay | System | Potency (EC₅₀/IC₅₀) | Reference |
| This compound | ATF4-Luciferase Reporter | HEK293T cells | 33 nM (EC₅₀)[1][2][3][4] | [1] |
| eIF2B GEF Activity | Primary fibroblasts from R191H mouse embryos | 7.3 nM (EC₅₀) | ||
| ISRIB | ATF4-Luciferase Reporter | HEK293T cells | 5 nM (IC₅₀) |
Table 2: In Vivo Efficacy and Dosing of this compound and ISRIB
| Compound | Animal Model | Dosing Regimen | Key Efficacy Findings | Reference |
| This compound | Vanishing White Matter (VWM) mouse model (R191H) | 300 µg/g in meal for 21 weeks | Normalized body weight gain, prevented motor deficits, myelin loss, and reactive gliosis. | |
| ISRIB | Traumatic Brain Injury (TBI) mouse model | 2.5 mg/kg, i.p. | Improved spatial learning and memory. | |
| Prion-diseased mice | 0.25 mg/kg, i.p. | Reduced ATF4 levels, partially restored protein synthesis, and prevented neuronal loss. | ||
| Aged mice | 2.5 mg/kg, i.p. for 3 days | Reversed spatial memory deficits and ameliorated working memory. |
Table 3: Toxicity Profile of this compound and ISRIB
| Compound | Animal Model | Observed Toxicity | Reference |
| This compound | Dog | Cardiovascular anomalies. | |
| ISRIB | Alzheimer's disease mouse model (APPSwe) | Increased mortality at 5 mg/kg/day, i.p. | |
| In vitro (ER-stressed cells) | Enhanced apoptotic cell death when combined with ER stressors. |
Signaling Pathway and Mechanism of Action
The Integrated Stress Response (ISR) is a central signaling pathway activated by various cellular stresses. These stresses lead to the phosphorylation of eIF2α, which in turn inhibits eIF2B, a guanine nucleotide exchange factor (GEF) for eIF2. This inhibition leads to a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs like ATF4. Both this compound and ISRIB act as molecular "staples" for the eIF2B complex, stabilizing it in its active decameric form and rendering it less susceptible to inhibition by phosphorylated eIF2α. This restores global protein synthesis.
Experimental Protocols
ATF4-Luciferase Reporter Assay for ISR Inhibition
This assay is used to quantify the potency of compounds in inhibiting the ISR. The principle relies on a reporter cell line that expresses luciferase under the control of the ATF4 promoter, which is activated upon ISR induction.
Materials:
-
HEK293T cells stably expressing an ATF4-luciferase reporter construct.
-
Complete DMEM medium (with 10% FBS and antibiotics).
-
Thapsigargin (or another ER stress inducer).
-
This compound and ISRIB stock solutions (in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega).
-
Luminometer.
Protocol:
-
Cell Seeding: Seed HEK293T-ATF4-luciferase reporter cells in a 96-well plate at a density of 15,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and ISRIB in complete medium.
-
ISR Induction and Inhibition: Co-treat the cells with a fixed concentration of an ISR inducer (e.g., 100 nM thapsigargin) and varying concentrations of this compound or ISRIB for 7 hours at 37°C. Include appropriate controls (vehicle-treated, inducer only).
-
Lysis and Luminescence Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control and plot the dose-response curves to determine the EC₅₀/IC₅₀ values.
In Vitro eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay directly measures the enzymatic activity of eIF2B and the effect of activators like this compound and ISRIB. It monitors the exchange of a fluorescently labeled GDP (BODIPY-FL-GDP) for unlabeled GDP on the eIF2 substrate.
Materials:
-
Cell lysates containing eIF2B (e.g., from primary fibroblasts).
-
Purified eIF2.
-
BODIPY-FL-GDP.
-
Unlabeled GDP.
-
Assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA).
-
384-well black microplates.
-
Fluorescence plate reader.
Protocol:
-
Preparation of BODIPY-FL-GDP-loaded eIF2: Incubate purified eIF2 with BODIPY-FL-GDP to allow for binding.
-
Reaction Setup: In a 384-well plate, combine the cell lysate (source of eIF2B), BODIPY-FL-GDP-loaded eIF2, and varying concentrations of this compound or ISRIB.
-
Initiation of Exchange Reaction: Initiate the reaction by adding an excess of unlabeled GDP.
-
Fluorescence Measurement: Immediately begin monitoring the decrease in fluorescence over time using a fluorescence plate reader (Excitation/Emission ~485/515 nm). The rate of fluorescence decay is proportional to the GEF activity of eIF2B.
-
Data Analysis: Calculate the initial rate of GDP exchange for each compound concentration and plot the dose-response curves to determine the EC₅₀ values.
Experimental Workflow
The assessment of the therapeutic window of eIF2B activators involves a multi-step process, from initial in vitro screening to in vivo efficacy and toxicity studies.
Conclusion
The assessment of this compound and ISRIB reveals critical differences in their therapeutic windows, providing valuable insights for researchers in the field.
-
ISRIB demonstrates high in vitro potency and in vivo efficacy in various neurological models. However, its therapeutic window is likely narrow, with efficacy being dependent on the level of ISR activation and a risk of toxicity at higher doses. The observation that ISRIB is ineffective at high levels of eIF2α phosphorylation may paradoxically contribute to its safety by preserving the protective effects of a strong acute ISR.
-
This compound was developed to overcome the poor pharmacokinetic properties of ISRIB and shows comparable in vitro potency and significant in vivo efficacy in a mouse model of VWM. However, the discovery of cardiovascular toxicity in dogs raises significant safety concerns and limits its translational potential.
For drug development professionals, the journey of this compound and ISRIB underscores the importance of a comprehensive assessment of a compound's therapeutic window. While high potency is desirable, a thorough evaluation of on-target and off-target toxicity across different species is crucial. The nuanced, activity-dependent efficacy of ISRIB suggests that future development of eIF2B activators may benefit from strategies that fine-tune their activity to selectively target chronic, low-level ISR activation while preserving the acute stress response.
References
- 1. This compound | eif2b (eukaryotic initiation factor 2B) activator | chronic integrated stress response (ISR) | CAS 2143542-28-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | eIF2B activator | Probechem Biochemicals [probechem.com]
Safety Operating Guide
Navigating the Disposal of 2BAct: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the eIF2B activator 2BAct, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific institutional and regulatory guidelines should always be consulted, this guide provides essential, immediate safety and logistical information for the operational and disposal plans of this compound, treating it as a potentially hazardous chemical waste in the absence of explicit manufacturer instructions.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice lies in a comprehensive waste management strategy. The primary goal is to minimize environmental impact and ensure the safety of all personnel. This involves a hierarchical approach: pollution prevention, reuse or redistribution, treatment and recycling, and finally, responsible disposal.[1] Before beginning any work that will generate waste, a clear disposal plan must be in place.[1]
This compound Disposal: A Step-by-Step Procedural Guide
Given that this compound is a bioactive small molecule, it should be handled as a chemical waste. The following steps outline a general procedure for its disposal.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, such as contaminated personal protective equipment (PPE), empty vials, and absorbent materials, in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2] The container should be compatible with the chemical properties of this compound.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.[1] Avoid mixing with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes are often collected separately.
-
Sharps: Any sharps, such as needles or scalpels, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound".
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure that incompatible waste types are segregated.
3. Inactivation (if applicable and feasible):
-
For biological waste that may be contaminated with this compound, such as cell culture media, chemical disinfection or autoclaving may be appropriate before disposal. However, the effect of these methods on this compound itself is not documented in the provided search results. Therefore, treating the entire waste stream as hazardous chemical waste is the most prudent approach.
4. Disposal:
-
Disposal of chemical waste must be handled by a licensed hazardous waste disposal service. Your institution's Environmental Health and Safety (EHS) office will have established procedures for the pickup and disposal of chemical waste.
-
Never dispose of this compound or its solutions down the drain or in the regular trash.
Quantitative Data Summary for this compound Disposal
| Parameter | Guideline | Source |
| Waste Type | Chemical Waste | General Laboratory Best Practices |
| Solid Waste Container | Leak-proof, labeled hazardous waste container | |
| Liquid Waste Container | Sealed, labeled hazardous waste container | |
| Sharps Container | Puncture-resistant, labeled sharps container | |
| Disposal Method | Licensed hazardous waste disposal service | |
| Interim Storage | Designated, secure, and ventilated area |
Experimental Protocol: General Chemical Waste Neutralization (Illustrative Example)
Disclaimer: This is a general example and may not be applicable to this compound. The specific chemical properties of this compound would determine the appropriate neutralization procedure. Always consult a qualified chemist and the manufacturer's Safety Data Sheet (SDS).
For certain acidic or basic chemical wastes, neutralization can be a method to render them non-hazardous before disposal.
Objective: To neutralize a hypothetical acidic chemical waste stream.
Materials:
-
Acidic chemical waste
-
Appropriate neutralizing agent (e.g., sodium bicarbonate for acids)
-
pH indicator strips or a pH meter
-
Stir bar and stir plate
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Place the container of acidic waste in a fume hood.
-
Slowly add the neutralizing agent while continuously stirring and monitoring the pH.
-
Continue adding the neutralizing agent in small increments until the pH is within the acceptable range for disposal (typically between 6 and 8).
-
Allow the solution to cool, as neutralization reactions can be exothermic.
-
Once neutralized, the waste may be disposed of according to institutional guidelines for non-hazardous waste.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
By adhering to these general principles and procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always prioritize your institution's specific guidelines and consult the manufacturer's safety data sheet for the most accurate and comprehensive information.
References
Standard Operating Procedure: Handling and Disposal of Potent Bioactive Compounds (Example: "2BAct")
Disclaimer: The substance "2BAct" is not a recognized chemical or biological agent. The following guidelines are provided as a comprehensive, general framework for handling potent, hazardous, or cytotoxic compounds in a laboratory setting. A thorough risk assessment must be conducted for any specific agent to ensure the implementation of appropriate safety measures.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe handling of potent bioactive compounds like the hypothetical "this compound."
Immediate Safety and Personal Protective Equipment (PPE)
Safe handling of potent compounds requires a multi-layered approach to PPE. The selection of specific equipment depends on the compound's properties, the procedure's risk level, and the potential for exposure.
Primary Engineering Controls
All manipulations involving "this compound" must be performed within a certified chemical fume hood, a Class II biological safety cabinet, or a glove box to minimize inhalation exposure. The choice of containment will depend on the need for sterility and the physical form of the compound.
Required Personal Protective Equipment
The following table summarizes the minimum required PPE for handling "this compound."
| Protection Type | Equipment | Specification and Use Case |
| Hand Protection | Double Nitrile Gloves | Inner glove tucked under the lab coat cuff, outer glove pulled over the cuff. Change outer glove immediately upon known or suspected contact. For extended use or with certain solvents, refer to glove compatibility charts. |
| Body Protection | Solid-Front, Disposable Gown | Must be long-sleeved with tight-fitting cuffs. Gown should be resistant to chemical penetration. Do not wear outside the designated work area. |
| Eye Protection | Chemical Safety Goggles or Full-Face Shield | Goggles provide splash protection. A full-face shield should be worn over goggles when there is a significant risk of splashes or aerosol generation. |
| Respiratory Protection | N95 Respirator or Higher | Required when handling the powdered form of the compound outside of primary engineering controls (e.g., during weighing). A full risk assessment may indicate the need for a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR). |
Operational Plan: Handling and Experimental Workflow
This section provides a step-by-step protocol for a common laboratory task: the reconstitution and aliquoting of a potent powdered compound.
Experimental Protocol: Reconstitution of "this compound"
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the work surface within the chemical fume hood by covering it with absorbent, plastic-backed liners.
-
Assemble all necessary materials: "this compound" vial, appropriate solvent (e.g., sterile DMSO), calibrated pipettes, sterile microcentrifuge tubes, and a vortex mixer.
-
-
Reconstitution:
-
Carefully uncap the "this compound" vial, avoiding any disturbance of the powdered contents.
-
Using a calibrated pipette, slowly add the required volume of solvent down the side of the vial to create a stock solution of known concentration.
-
Securely cap the vial and mix gently by vortexing until the compound is fully dissolved.
-
-
Aliquoting:
-
Dispense the desired volumes of the stock solution into pre-labeled, sterile microcentrifuge tubes.
-
Securely cap each aliquot.
-
-
Post-Procedure:
-
Wipe down all equipment and the work surface with an appropriate decontamination solution (e.g., 70% ethanol), followed by a second cleaning agent if required by institutional policy.
-
Dispose of all contaminated materials as outlined in the disposal plan below.
-
Carefully doff PPE, starting with the outer gloves, followed by the disposable gown, face shield/goggles, and inner gloves. Wash hands thoroughly with soap and water.
-
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling "this compound."
Caption: A high-level workflow for the safe handling of potent compounds.
Disposal Plan
Proper segregation and disposal of waste contaminated with "this compound" are critical to prevent environmental release and accidental exposure.
Waste Segregation
All waste streams must be segregated at the point of generation.
| Waste Type | Description | Container |
| Solid Waste | Contaminated gloves, gowns, absorbent pads, plasticware (e.g., pipette tips, tubes). | Labeled, sealed, and puncture-resistant hazardous waste container. |
| Liquid Waste | Unused stock solutions, contaminated buffers, and rinsates. | Labeled, sealed, and chemical-resistant hazardous waste container. Do not mix incompatible waste streams. |
| Sharps Waste | Contaminated needles, syringes, and glass vials. | Labeled, puncture-proof sharps container designated for hazardous chemical waste. |
Disposal Procedure
-
Containment: All waste containers must be securely sealed before removal from the work area.
-
Labeling: Each container must be clearly labeled with "Hazardous Waste," the name of the compound ("this compound"), and any other information required by your institution's Environmental Health & Safety (EHS) department.
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area until they are collected by EHS personnel.
-
Collection: Follow institutional guidelines for scheduling a hazardous waste pickup. Do not dispose of any "this compound"-contaminated waste via standard trash or sewer systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
